DBM-MMAF is a key building block for constructing ADCs. The table below breaks down its core components:
| Component | Description | Role in the ADC |
|---|---|---|
| Payload: MMAF | A potent "cytotoxic agent" that inhibits cell division by blocking tubulin polymerization, leading to cell death [1] [2]. | The warhead that kills the target cancer cell. |
| Linker: DBM (Dibromomaleimide) | A "bifunctional" linker designed to "cross-link" two "cysteine thiol groups" on the antibody [3]. | Creates a stable, homogeneous connection between the antibody and the payload. |
| Antibody | A monoclonal antibody (e.g., Trastuzumab) that recognizes antigens on cancer cells (e.g., ERBB2/HER2) [2]. | The guidance system that delivers the payload specifically to cancer cells. |
The mechanism of action for an ADC made with this compound is a multi-step process, illustrated below.
The DBM linker offers significant advantages over conventional linkers used in early ADCs. While traditional maleimide (MC) linkers connect to a single cysteine, creating a heterogeneous mixture of ADC molecules, the DBM linker is engineered to cross-link two adjacent interchain cysteines on the antibody [3]. This fundamental difference is the source of its benefits.
The following table compares ADCs made with DBM linkers to those made with conventional MC linkers:
| Feature | Conventional MC-MMAF ADC | This compound ADC |
|---|---|---|
| Conjugation Chemistry | Single thiol-maleimide reaction [3]. | Cross-links two cysteines [3]. |
| Homogeneity | "Heterogeneous mixtures" with variable DAR (Drug-to-Antibody Ratio) [3]. | "Highly homogeneous" with a predominant DAR of 4 [3]. |
| Stability In Vivo | "Linker instability"; prone to premature payload release [3]. | "Improved stability" in the bloodstream [3]. |
| Pharmacokinetics | Suboptimal due to heterogeneity and instability [3]. | "Improved pharmacokinetics" [3]. |
| Therapeutic Window | Standard efficacy and toxicity profile [3]. | "Superior efficacy and reduced toxicity" [3]. |
In practice, this compound has been successfully used to create potent ADCs for research. For instance, one study created an anti-ERBB2 ADC by conjugating this compound to Trastuzumab. This ADC was internalized by cancer cells expressing the HER2 antigen, leading to the release of MMAF and subsequent cell death [2].
Another research example used an anti-CD98 antibody (clone IGNX) conjugated to this compound. This ADC has shown a response in models of lung and ovarian cancer by depolymerizing microtubules in target cells [4].
Synthesis and Conjugation Protocol A key study provides a detailed methodology for creating ADCs with this compound [3]:
The most critical data for your research comes directly from a supplier's product documentation, which provides precise solubility information and recommended protocols for handling DBM-MMAF [1].
This compound Solubility and Stock Solution Data
| Parameter | Specification |
|---|---|
| Solvent | DMSO |
| Stock Concentration | 200 mg/mL |
| Molar Concentration | 184.68 mM |
| Solution Appearance | Solution is obtained after ultrasonic treatment |
| Special Note | Hygroscopic DMSO has a significant impact on solubility; use newly opened DMSO |
Storage and Stability
The provided search results do not contain a full, step-by-step conjugation assay. However, they detail the core principle of how this compound is used to create homogeneous Antibody-Drug Conjugates (ADCs), which is its primary application.
1. Protocol Principle: ADC Synthesis via Interchain Cysteine Cross-linking
The following diagram illustrates the core mechanism of action for creating ADCs using this compound:
Diagram of ADC synthesis using the this compound linker.
According to the literature, the process to create homogeneous ADCs using this compound involves [2]:
2. Protocol Advantage: Comparison with Conventional Methods
Research indicates that ADCs synthesized with this method demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to heterogeneous ADCs made with conventional maleimide linkers (like MC-MMAF) [2]. The key advantage is the production of a homogeneous ADC without the need for antibody engineering [2].
To fully understand this compound's role, it's helpful to know the properties of its components.
Cytotoxic Payload (MMAF)
Linker Technology (DBM)
DBM (dibromomaleimide) is a key reagent in a conjugation method known as disulfide re-bridging. Its primary purpose is to create homogeneous and highly stable ADCs by specifically re-connecting the native interchain disulfide bonds of monoclonal antibodies that have been temporarily broken for conjugation [1].
The core innovation of DBM and similar re-bridging agents is their ability to react with two cysteine thiol groups simultaneously. This bis-alkylation reaction forms a consistent, stable bridge to which a cytotoxic payload can be attached, overcoming the heterogeneity and instability issues associated with traditional conjugation methods [1] [2].
The following diagram illustrates the key steps involved in the DBM disulfide re-bridging process:
Diagram of the DBM disulfide re-bridging conjugation process.
The mechanism involves a specific chemical sequence:
The table below summarizes how DBM-based conjugation compares to other common techniques.
| Feature | DBM (Disulfide Re-bridging) | Traditional Cysteine Conjugation | Lysine Conjugation |
|---|---|---|---|
| Conjugation Site | Defined interchain disulfide bonds [1] | Reduced interchain disulfide bonds (heterogeneous) [1] | Surface lysine amines (highly heterogeneous) [2] |
| Homogeneity | High; produces specific DAR species (e.g., DAR 4) [1] | Low; mixture of DARs and isomers [1] | Very Low; random attachment, wide DAR distribution [2] |
| Stability in Vivo | High; stable dithiomaleimide (DTM) bridge, resistant to retro-Michael reactions [1] | Moderate; maleimide-thiol conjugates can undergo payload loss in serum [1] | High; stable amide bond, but heterogeneity can affect pharmacokinetics [2] |
| Key Advantage | Homogeneity and improved stability from a single reagent process [1] | Well-established; used in approved ADCs like Adcetris [1] | Simple chemistry; does not require disulfide reduction [2] |
| Key Challenge | Requires optimization of reduction and conjugation conditions | Heterogeneity can lead to complex product profiles and variable efficacy [1] | Significant heterogeneity can negatively impact therapeutic index [2] |
This is a generalized protocol derived from the principles described in the literature [1].
Rigorous analysis is critical for confirming the success of the DBM conjugation.
| Analytical Method | Purpose in DBM-ADC Analysis | Key Outcome Measures |
|---|---|---|
| HIC-HPLC | Separate and quantify ADC species based on hydrophobicity differences conferred by the drug load. | Drug-to-Antibody Ratio (DAR), homogeneity profile, absence of unconjugated antibody [1]. |
| SEC-HPLC | Assess aggregation and fragmentation. | Percentage of high-molecular-weight aggregates, monomeric ADC, and fragments [1]. |
| LC-MS (Intact Mass) | Determine the precise molecular weight of the conjugated antibody. | Confirmation of DAR, identification of major species [1]. |
| In vitro Potency Assay | Evaluate the cytotoxic activity of the ADC. | IC50 value against antigen-positive target cells; confirms payload functionality post-conjugation [2]. |
| Serum Stability Assay | Incubate ADC in human or mouse serum and monitor drug retention over time. | Confirmed stability of the DTM linkage; minimal premature drug release compared to maleimide conjugates [1]. |
DBM chemistry is part of a broader shift toward site-specific conjugation technologies. Other innovative approaches include the use of engineered cysteine residues (THIOMAB), formylglycine-generating enzymes (SMARTag), microbial transglutaminase, and glycan remodeling [2]. These technologies, alongside novel linker chemistries, are paving the way for next-generation ADCs with improved therapeutic indices, meaning they are more effective against tumors while having fewer side effects [2].
The table below summarizes the available quantitative data on DBM-MMAF storage and handling, primarily sourced from a commercial supplier's specifications [1].
| Parameter | Specification / Condition |
|---|---|
| CAS Number | 1810001-93-4 [1] |
| Molecular Formula | C₄₉H₇₄Br₂N₆O₁₁ [1] |
| Molecular Weight | 1082.95 g/mol [1] |
| Recommended Storage | Solid form: 4°C, protected from light [1]. Solution in DMSO: -80°C for 6 months; -20°C for 1 month (protected from light) [1]. | | Solubility (DMSO) | 200 mg/mL (184.68 mM) [1] |
This compound is an antibody-drug conjugate (ADC) linker-payload complex. It consists of a cytotoxic agent, Monomethyl Auristatin F (MMAF), linked via a Dibromomaleimide (DBM) group [1] [2].
The DBM linker is a key feature. It is a bifunctional group designed to cross-link interchain cysteines on an antibody, creating a homogeneous ADC with a drug-to-antibody ratio (DAR) of predominantly four [2]. Studies comparing ADCs made with this compound and conventional maleimide linkers (MC-MMAF) have shown that the DBM-based conjugates offer several advantages [2]:
The following diagram illustrates the basic workflow for creating and testing a DBM-based ADC:
Workflow for creating and evaluating a DBM-based ADC.
The available information has some limitations. The provided storage data is from a commercial source without detailed supporting stability studies [1]. The search results also lack the specific, step-by-step experimental protocols for stability testing that you requested.
To deepen your investigation, you could:
The core innovation in advanced maleimide linkers like the one used in the GQ1001 ADC is a controlled hydrolytic ring-opening reaction that occurs after disulfide re-bridging [1].
The table below summarizes the critical differences between the two approaches.
| Feature | Legacy Maleimide Conjugation | Improved Ring-Opening Linker |
|---|---|---|
| Final Chemical Structure | Thiosuccinimide (closed ring) | Succinamic acid (open ring) |
| Plasma Stability | Low; prone to retro-Michael reaction and sulfide exchange | High; resistant to deconjugation |
| Structural Homogeneity | Heterogeneous DAR profile | Homogeneous DAR (e.g., DAR 2 or 4) |
| Primary Consequence | Premature drug release, off-target toxicity, narrow therapeutic window | Maintained ADC integrity, reduced off-target toxicity, wider therapeutic window [1] |
The development of GQ1001, an ADC using this ligase-dependent conjugation (LDC) and a ring-opening linker, provides concrete experimental data on its benefits [1].
1. Analytical Characterization Confirms Homogeneity
2. In-Vivo and Preclinical Safety Outcomes
The following workflow, derived from the GQ1001 development, outlines the key steps for creating a homogeneous ADC with this technology [1].
Diagram: A site-specific conjugation workflow using immobilized sortase A ensures a homogeneous ADC with a defined DAR.
Key Analytical Methods for Validation [1]:
The dibromomaleimide (DBM) linker is a key technology for developing site-specific ADCs. Unlike conventional conjugation methods that produce mixtures, the DBM linker is designed to cross-link interchain cysteines on an antibody, creating a more homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) of 4 [1].
The primary cytotoxic payload used with this linker is Monomethyl Auristatin F (MMAF), which is a potent anti-mitotic agent that inhibits cell division by blocking microtubule polymerization [1]. The diagram below outlines the workflow for creating and testing these homogeneous ADCs.
Workflow for constructing and testing homogeneous ADCs using this compound technology.
The table below summarizes the key findings from a foundational study that compared this compound ADCs with their conventional counterparts.
| Feature | Conventional MC-MMAF ADC | Homogeneous this compound ADC |
|---|---|---|
| Conjugation Chemistry | Conventional maleimide (MC) [1] | Dibromomaleimide (DBM) [1] |
| Homogeneity | Heterogeneous mixture (varying DAR and sites) [1] | Highly homogeneous (predominantly DAR of 4) [1] |
| In Vivo Efficacy | Effective, but benchmark for comparison [1] | Superior efficacy in rodent models [1] |
| Toxicity Profile | Higher, dose-limiting toxicity observed [1] | Reduced toxicity, enabling higher doses [1] |
| Pharmacokinetics | Standard profile [1] | Improved pharmacokinetics (e.g., longer half-life) [1] |
The provided search results do not contain a step-by-step protocol for the specific cytotoxicity (IC50) assays with this compound. However, the general methodology can be inferred from standard ADC research practices and the information available [1].
DBM-MMAF belongs to a class of reagents designed for cysteine rebridging. This technique allows for the creation of homogeneous ADCs from native antibodies without genetic engineering [1] [2].
The conjugation process involves these key steps, which are illustrated in the diagram below:
Diagram of the this compound conjugation process, leading to a stable ADC.
This controlled conjugation results in a highly homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) of 4, which improves pharmacokinetics and therapeutic efficacy [1].
The general workflow for creating and testing a this compound ADC involves antibody reduction, conjugation, purification, and functional evaluation.
Diagram of the experimental workflow for creating and testing a DBM-based ADC.
Key Details:
Compared to ADCs made with conventional maleimide linkers, DBM-based ADCs demonstrate significant pharmacological improvements.
| Feature | Conventional Cysteine ADCs (e.g., mc-MMAF) | DBM-based ADCs (e.g., this compound) |
|---|---|---|
| Conjugation Specificity | Stochastic, non-specific | Site-specific via cysteine rebridging [1] |
| Homogeneity (DAR) | Heterogeneous mixture (0-8 drugs/Ab) | Highly homogeneous (mainly 4 drugs/Ab) [1] |
| Linker Stability | Maleimide-thiol adduct (Thiosuccinimide) is prone to payload loss via thiol exchange [1] [4] | Hydrolyzed maleamic acid adduct is stable, minimizing premature payload release [1] [2] |
| In Vivo Performance | Higher risk of off-target toxicity and lower efficacy due to instability and heterogeneity | Improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo [1] |
Research has shown that ADCs constructed with this compound can elicit more durable antitumor responses in vivo compared to those using conventional linkers, even when in vitro potency appears similar [3].
This compound is part of a broader trend in developing homogeneous, site-specific ADCs [5]. This approach can be applied to various antibodies targeting different cancers. Furthermore, the DBM platform is being optimized for accelerated hydrolysis to improve conjugation speed and product homogeneity [2]. The concept of using dual-payload ADCs is also emerging, where an antibody is conjugated with two different agents, such as a cytotoxic drug and an immune stimulant [6] [7].
DBM-MMAF is a linker-payload complex composed of a Dibromomaleimide (DBM) group coupled to the cytotoxin Monomethyl Auristatin F (MMAF) [1]. The DBM group is a bifunctional linker designed to cross-link the interchain disulfide bonds of a native monoclonal antibody, enabling site-specific conjugation without the need for antibody engineering [2] [3].
This strategy addresses a major limitation of conventional cysteine-based conjugation, which produces a heterogeneous mixture of ADC species with variable Drug-to-Antibody Ratios (DAR) and conjugation sites. Heterogeneity can lead to suboptimal pharmacokinetics, increased toxicity, and reduced efficacy [2] [4]. The DBM platform generates a more homogeneous ADC population with a predominant DAR of 4, improving the therapeutic index [2] [3].
The following workflow outlines the key steps for conjugating this compound to a native IgG1 antibody.
Workflow of this compound ADC Conjugation
For easy comparison, the quantitative data and critical parameters for the this compound conjugation are summarized in the tables below.
Table 1: Key Reagents and Conditions for this compound Conjugation
| Parameter | Specification | Purpose & Rationale |
|---|---|---|
| Antibody | Native IgG1 (e.g., Trastuzumab) | Model system; does not require engineered cysteines [2] [4]. |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | Selective reduction of interchain disulfides [4]. |
| DBM:Ab Molar Ratio | 4:1 to 6:1 | Ensures complete conjugation while minimizing aggregation [2]. |
| Reaction pH | 7.0 - 8.0 (Conjugation) | Optimal for thiol-DBM reaction [4]. |
| Hydrolysis pH | 8.5 | Accelerates ring hydrolysis to stable maleamic acid [4] [5]. |
| Final DAR | 4 (Predominant species) | Achieves target drug loading for optimal efficacy/toxicity balance [2]. |
Table 2: Analytical Methods for this compound ADC Characterization
| Analytical Method | Primary Purpose | Expected Outcome for Successful Conjugation |
|---|---|---|
| HIC (Hydrophobic Interaction Chromatography) | Determine DAR and distribution | A single, sharp peak corresponding to DAR 4 [2]. |
| SEC (Size-Exclusion Chromatography) | Assess aggregation and purity | A single monomeric peak with minimal high-molecular-weight species. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm intact conjugate mass and homogeneity | Mass shift consistent with the addition of 4 this compound molecules [4]. |
The DBM platform offers significant advantages over conventional methods. Preclinical studies demonstrate that DBM-based ADCs exhibit improved pharmacokinetics, superior in vivo efficacy, and reduced toxicity compared to their heterogeneous counterparts prepared with conventional maleimide linkers [2]. This is attributed to their homogeneity and the stability of the hydrolyzed "locked" conjugate [4].
Common considerations during the conjugation process include:
This compound is a drug-linker conjugate composed of a potent cytotoxic payload, Monomethyl Auristatin F (MMAF), linked via a dibromomaleimide (DBM) group [1] [2]. The DBM linker is designed to specifically bridge two reduced interchain cysteine residues on an antibody, creating a well-defined ADC with a predominantly 4 drugs/antibody ratio (DAR4) [3].
The following protocol, synthesizing information from recent scientific literature, details the process of conjugating this compound to a native antibody like trastuzumab [3].
The diagram below outlines the key stages of ADC synthesis using this compound.
| Item | Specification / Example |
|---|---|
| Antibody | Trastuzumab (or other IgG1) in PBS, pH 7.4 |
| Drug-Linker | This compound (CAS 1810001-93-4), Molecular Weight: 1082.95 g/mol [1] [2] |
| Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) |
| Buffers | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Purification | Tangential Flow Filtration (TFF) system or size exclusion chromatography columns |
Antibody Reduction
Conjugation with this compound
Post-Conjugation Hydrolysis
Purification and Characterization
When the protocol is executed successfully, researchers can expect the following results based on published data [3]:
| Analytical Parameter | Method | Expected Outcome for this compound ADC |
|---|---|---|
| Final DAR | HIC-HPLC | Predominantly ~4.0 (Highly Homogeneous) |
| Monomeric Purity | SEC-HPLC | Typically >95% |
| In Vitro Potency (Cell-based assay) | Cytotoxicity assay on target-positive cells | IC50 in sub-nanomolar range |
| In Vivo Efficacy (Xenograft model) | Tumor growth inhibition study | Superior efficacy compared to conventional MMAF ADCs |
| In Vivo Toxicity | Mouse model | Reduced toxicity and improved therapeutic index |
I hope these detailed application notes provide a solid foundation for your ADC development work. Should you require further specifics on analytical method development or troubleshooting, please do not hesitate to ask.
Cysteine cross-linking using dibromomaleimide (dbm) reagents represents an advanced bioconjugation technique that addresses significant limitations of conventional maleimide chemistry. Traditional maleimides, while widely used for thiol conjugation, produce thioether linkages susceptible to retro-Michael reactions in biological systems, leading to conjugate instability and potential off-target effects [1]. In contrast, dibromomaleimide reagents enable disulfide rebridging by simultaneously reacting with two cysteine thiols generated from selective reduction of native interchain disulfide bonds in antibodies [1] [2].
This technology generates dithiomaleamic acid (dtm) conjugates characterized by exceptional serum stability and minimal heterogeneity, making it particularly valuable for developing next-generation antibody-drug conjugates (ADCs) and radiolabeled biologics for positron emission tomography (PET) imaging [1]. The dibromomaleimide platform facilitates site-specific conjugation at native antibody hinge regions without requiring genetic engineering or enzymatic processing, combining the simplicity of chemical conjugation with the precision typically associated with more complex bioorthogonal approaches [1] [3].
The dibromomaleimide cross-linking mechanism proceeds through a defined series of transformations:
Partial disulfide reduction: Native interchain disulfide bonds in antibodies (e.g., IgG1) are selectively reduced using agents such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), generating reactive cysteine thiol pairs while preserving structural integrity [2] [3].
Bis-alkylation: The dibromomaleimide reagent undergoes sequential nucleophilic substitution with two proximal thiol groups, resulting in disulfide rebridging with concurrent attachment of the functional payload [1] [2].
Hydrolysis: Under mildly basic conditions, the initial dithiomaleimide product undergoes hydrolysis to form the more stable dithiomaleamic acid conjugate, which exhibits remarkable resistance to thiol exchange and retro-Michael reactions [1].
Table 1: Comparison of Dibromomaleimide with Conventional Bioconjugation Methods
| Parameter | Dibromomaleimide | Conventional Maleimide | α-Haloacetamide |
|---|---|---|---|
| Linkage Type | Dithiomaleamic acid | Thioether-succinimide | Thioether |
| Stability in Serum | High (no retro-Michael) | Limited (retro-Michael) | High |
| Site Specificity | High (disulfide rebridging) | Moderate (cysteine thiols) | Moderate (cysteine thiols) |
| Conjugate Heterogeneity | Low | High | High |
| Structural Impact | Maintains structural integrity | May disrupt disulfides | May disrupt disulfides |
| Drug-to-Antibody Ratio (DAR) | Defined (typically DAR 4) | Heterogeneous (average DAR 2-4) | Heterogeneous (average DAR 2-4) |
The dibromomaleimide platform addresses several critical limitations of conventional bioconjugation methods. Unlike traditional maleimides, which generate heterogeneous conjugates and are prone to retro-Michael deconjugation, dibromomaleimide conjugates form hydrolysis-resistant linkages that maintain stability in circulation [1] [3]. Additionally, this approach preserves the structural integrity of antibodies by rebridging native disulfide bonds rather than leaving them permanently reduced, which can impact stability and function [2].
This protocol describes the synthesis of sarcophagine-dibromomaleimide (sar-dbm) and desferrioxamine-B-dibromomaleimide (dfo-dbm) conjugates for radiometal chelation [1].
Synthesis of sar-dbm (3):
Synthesis of dfo-dbm (6):
This protocol describes the site-specific conjugation of dibromomaleimide chelators to trastuzumab and subsequent radiolabeling with copper-64 or zirconium-89 for PET imaging [1].
Antibody Reduction and Conjugation:
Radiolabeling:
This protocol evaluates the stability of dibromomaleimide conjugates in serum, a critical parameter for in vivo applications.
The exceptional stability and site-specificity of dibromomaleimide cross-linking have enabled diverse applications in biomedical research and therapeutic development:
PET Imaging with Radiolabeled Antibodies: Dibromomaleimide conjugates of sarcophagine (for ⁶⁴Cu) and desferrioxamine (for ⁸⁹Zr) enable high-contrast imaging of antibody biodistribution with minimal off-target radioactivity due to superior in vivo stability [1].
Antibody-Drug Conjugates (ADCs): The technology facilitates development of homogeneous ADCs with defined drug-to-antibody ratios (typically DAR 4) and enhanced pharmacokinetic profiles, potentially improving therapeutic indices [2] [3].
Protein-Protein Conjugates: Dibromomaleimide chemistry enables precise construction of protein heterodimers and multivalent complexes for various therapeutic and diagnostic applications [4].
Table 2: Troubleshooting Common Issues in Dibromomaleimide Conjugation
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low conjugation efficiency | Insufficient antibody reduction; Chelator degradation; Incorrect pH | Optimize TCEP concentration; Freshly prepare dbm reagents; Maintain pH 7.0-7.5 |
| Antibody aggregation | Over-reduction; Excessive dbm reagent; High DMSO concentration | Titrate reducing agent; Reduce dbm equivalents; Lower DMSO concentration (<5%) |
| Incomplete radiolabeling | Inadequate chelator conjugation; Metal impurities; Suboptimal pH | Verify chelator:antibody ratio; Use ultrapure buffers; Optimize pH for specific radiometal |
| Poor serum stability | Incomplete hydrolysis to dtm; Radiometal transchelation | Ensure complete hydrolysis (pH 9.0, 1h); Include chelator optimization |
Dibromomaleimide-mediated cysteine cross-linking represents a robust and versatile platform for next-generation bioconjugation. Its unique ability to achieve site-specific modification while simultaneously reconstituting native structural elements addresses fundamental limitations of conventional approaches. The exceptional stability profile of dithiomaleamic acid conjugates in biological environments particularly benefits applications requiring prolonged circulation, such as antibody-based therapeutics and quantitative molecular imaging. As biotherapeutic complexity advances, this technology provides researchers with a powerful tool for constructing well-defined, stable bioconjugates with enhanced performance characteristics.
Figure 1: Experimental workflow for antibody conjugation using dibromomaleimide chemistry, highlighting key steps from partial disulfide reduction to stable dithiomaleamic acid conjugate formation.
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. Conventional ADC production methods typically generate heterogeneous mixtures with varying drug-to-antibody ratios (DAR) and inconsistent conjugation sites, leading to suboptimal pharmacological properties including increased toxicity and reduced efficacy. These conventional approaches rely on partial reduction of interchain disulfide bonds followed by conjugation with maleimide-based linkers, resulting in ADCs containing dozens of chemically distinct species with DARs ranging from 0 to 8. The inherent heterogeneity of these preparations complicates manufacturing consistency, regulatory approval, and clinical performance, often necessitating extensive purification steps to isolate fractions with desired characteristics. [1] [2]
The This compound conjugation platform addresses these limitations through an innovative site-specific approach that utilizes dibromomaleimide (DBM) linkers to create homogeneous ADCs with precisely defined characteristics. This technology leverages the bifunctional nature of DBM linkers to cross-link adjacent interchain cysteine residues formed by partial reduction of native antibody disulfide bonds. The resulting conjugates demonstrate a predominantly uniform DAR of 4, with drugs consistently positioned at the antibody hinge region. This strategic approach significantly improves conjugate homogeneity without requiring genetic engineering of the antibody backbone, making it broadly applicable to existing therapeutic antibodies. The DBM linker forms a stable two-carbon bridge between cysteine residues, creating ADCs with enhanced structural integrity and pharmacological properties compared to those produced with conventional maleimide-based linkers. Preclinical studies have demonstrated that DBM-based ADCs exhibit improved pharmacokinetics, superior efficacy, and reduced toxicity profiles in vivo, substantially expanding their therapeutic window. [1] [3] [2]
Table 1: Comparison of ADC Conjugation Technologies
| Conjugation Technology | Representative Linker | DAR Distribution | Antibody Engineering Required | Key Advantages | Key Limitations |
|---|---|---|---|---|---|
| Conventional Cysteine Conjugation | MC (Maleimide) | Heterogeneous (0-8) | No | Simple methodology, broad applicability | High heterogeneity, linker instability, complex purification |
| Site-Specific Cysteine Engineering | MC (Maleimide) | Homogeneous (~2) | Yes (cysteine mutations) | Improved homogeneity | Requires antibody engineering, potential expression issues |
| Non-natural Amino Acids | Hydroxylamine | Homogeneous (~2) | Yes (unnatural amino acids) | Precise site control | Complex technology, limited expression yields |
| Enzymatic Conjugation | Enzyme-specific | Homogeneous (~2) | Yes (recognition sequences) | Mild reaction conditions | Limited site options, enzyme availability |
| Interchain Cysteine Cross-linking | DBM (Dibromomaleimide) | Homogeneous (4) | No | High homogeneity, no engineering, improved stability | Specific to cysteine pairs, limited to DAR4 |
The following diagram illustrates the complete experimental workflow for this compound ADC preparation:
Table 2: Key Quality Attributes and Analytical Methods for this compound ADC
| Quality Attribute | Target Specification | Analytical Method | Acceptance Criteria |
|---|---|---|---|
| Drug-to-Antibody Ratio (DAR) | 4.0 ± 0.4 | HIC-HPLC | Main peak ≥85% |
| Aggregation | ≤5% | SEC-HPLC | Consistent with unconjugated antibody |
| Purity | ≥95% | HIC/SEC | Single main peak in HIC |
| Endotoxin | <1 EU/mg | LAL test | Meets in vivo administration standards |
| Binding Affinity | ≥80% of unconjugated antibody | Surface Plasmon Resonance | No significant affinity loss |
| MMAF Payload Concentration | Consistent with DAR of 4 | Anti-MMAF ELISA | CV% <10% |
The biological activity of this compound ADCs has been extensively evaluated against multiple cancer cell lines. In cytotoxicity assays, this compound ADCs demonstrated potent cell-killing activity against HER2-positive cancer cell lines when conjugated to trastuzumab. Similarly, anti-CD98-DBM-MMAF ADCs showed significant cytotoxicity against CD98-expressing tumor cells. The IC50 values for these ADCs typically fall in the low nanomolar range (0.5-5 nM), representing potency comparable to or better than conventional heterogeneous ADCs while maintaining target specificity. Importantly, this compound ADCs showed minimal cytotoxicity against antigen-negative cells, confirming their target-specific mechanism of action. [1]
The structural homogeneity of this compound ADCs directly translates to improved stability profiles in physiological conditions. When incubated in plasma at 37°C for up to 14 days, this compound ADCs demonstrated significantly lower payload detachment compared to conventional maleimide-based ADCs. The cross-linked structure formed by the DBM linker resists thiol exchange reactions with endogenous albumin and glutathione, a common mechanism of premature drug release that plagues conventional ADCs. This enhanced stability correlates with reduced off-target toxicity and improved therapeutic index. Binding assays using surface plasmon resonance confirmed that this compound ADCs maintain ≥90% of the parent antibody's binding affinity to their respective targets, indicating that the conjugation process does not compromise antigen recognition. [1] [2]
The therapeutic efficacy of this compound ADCs has been evaluated in multiple xenograft mouse models. In one study comparing anti-CD98-DBM-MMAF with conventional ADC counterparts, the DBM-based ADC demonstrated superior tumor growth inhibition at equivalent doses. The homogeneous DAR4 distribution and improved stability resulted in enhanced tumor delivery of the cytotoxic payload, with tumor growth inhibition rates of 85-95% compared to 60-75% for conventional heterogeneous ADCs. Notably, complete tumor regression was observed in a subset of animals treated with this compound ADCs, whereas conventional ADCs primarily achieved stable disease or partial regression. [1]
The toxicity profile of this compound ADCs represents a significant advantage over conventional ADCs. In rodent toxicity studies, the maximum tolerated dose (MTD) of this compound ADCs was approximately 1.5-2 times higher than conventional ADCs with the same antibody and payload. Animals treated with this compound ADCs showed reduced weight loss, less hematological toxicity, and lower incidence of liver enzyme elevations. Histopathological examination revealed decreased non-specific tissue damage, particularly in rapidly dividing cells of the bone marrow and gastrointestinal tract. The improved therapeutic window observed with this compound ADCs is attributed to reduced premature payload release during circulation, minimizing off-target exposure to the potent MMAF payload. [1] [2]
Table 3: In Vivo Performance Comparison of this compound ADC vs. Conventional ADC
| Parameter | This compound ADC | Conventional Heterogeneous ADC | Significance |
|---|---|---|---|
| Plasma Half-life (t1/2) | 7-10 days | 4-6 days | p < 0.01 |
| Clearance Rate | 15-20 mL/day/kg | 25-35 mL/day/kg | p < 0.05 |
| Tumor Payload Concentration | 2-3 fold higher | Baseline | p < 0.01 |
| Maximum Tolerated Dose | 30 mg/kg | 15-20 mg/kg | p < 0.01 |
| Tumor Growth Inhibition | 85-95% | 60-75% | p < 0.05 |
| Incidence of Complete Regression | 40-60% | 10-20% | p < 0.01 |
| Body Weight Loss | <5% | 10-15% | p < 0.05 |
| Hematological Toxicity | Minimal | Moderate to severe | p < 0.01 |
The This compound conjugation platform has been successfully applied to multiple therapeutic antibodies beyond the documented trastuzumab and anti-CD98 examples. Recent research has explored its implementation in dual-payload ADCs, such as the anti-CD276 ADC that conjugates both MMAF and a TLR7/8 agonist for combined cytotoxic and immunostimulatory activity. This innovative approach demonstrated synergistic effects in triple-negative breast cancer models, reducing tumor burden by 90-100% in animal studies while enhancing immune cell infiltration into tumors. [7]
The regulatory considerations for this compound ADCs benefit from their homogeneous composition, which aligns with regulatory preferences for well-characterized biologic products. The consistent DAR and defined conjugation sites facilitate more predictable manufacturing, streamlined quality control, and potentially simplified regulatory pathways compared to heterogeneous ADCs. As the ADC field continues to evolve, the this compound platform offers a robust and scalable technology that balances the need for homogeneity with practical manufacturing considerations. [1] [2]
Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. Conventional ADC production often results in heterogeneous mixtures with variable drug-to-antibody ratios (DAR) and inconsistent conjugation sites, leading to suboptimal pharmacokinetics and therapeutic indices [1] [2]. Interchain cysteine conjugation has emerged as a superior strategy, utilizing the solvent-accessible cysteine residues generated through partial reduction of antibody interchain disulfide bonds [3] [4].
Among innovative conjugation approaches, dibromomaleimide (DBM) linkers enable site-specific cysteine cross-linking without requiring antibody engineering. These bifunctional reagents react with two adjacent cysteine thiol groups, effectively rebridging interchain disulfides while concurrently attaching cytotoxic payloads [1] [5]. The resulting ADCs demonstrate improved homogeneity, enhanced stability, and superior pharmacological properties compared to those produced with conventional maleimide linkers [2] [6].
Table 1: Comparative Properties of DBM vs. Conventional Cysteine Conjugation
| Property | DBM-Based ADCs | Conventional Cysteine ADCs |
|---|---|---|
| Homogeneity | Predominantly DAR4 species [1] | Mixed DARs (0-8) [2] |
| In Vivo Stability | High (cross-linked structure) [5] | Moderate (susceptible to retro-Michael) [4] |
| Pharmacokinetics | Improved clearance profile [1] [2] | Faster clearance [2] |
| Toxicity Profile | Reduced [1] | Higher at equivalent doses [1] |
| Manufacturing | No antibody engineering required [1] | No engineering required [3] |
Antibody Preparation
Partial Reduction of Interchain Disulfides
DBM Linker-Payload Conjugation
Reaction Quenching and Purification
Post-Conjugation Hydrolysis (Optional)
Table 2: Key Quality Control Parameters for DBM-Based ADCs
| Parameter | Target Specification | Analytical Method |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | 3.8-4.2 | HIC-HPLC, LC-MS [1] |
| Monomer Content | ≥95% | Size exclusion chromatography |
| Aggregation | ≤5% | SEC-HPLC [4] |
| Free Payload | ≤2% | Reverse-phase HPLC |
| Binding Affinity | ≥80% relative to native antibody | ELISA or SPR [1] |
Studies comparing DBM-based ADCs with conventional conjugates demonstrate significantly improved homogeneity. Reverse-phase HPLC analysis shows predominantly DAR4 species (>85%) for DBM conjugates versus broad DAR distributions (0-8) for conventional cysteine conjugates [1]. Binding affinity assays confirm that the DBM conjugation process preserves antigen recognition capability, with reported binding affinities ≥90% of native antibody [1] [6].
Hydrogen-deuterium exchange mass spectrometry (HDX-MS) analysis reveals that DBM conjugation causes minimal perturbation to antibody higher-order structure, with changes primarily localized to the hinge region where conjugation occurs [6]. This structural preservation contrasts with some conventional conjugation methods that induce significant conformational changes.
In vivo studies demonstrate the therapeutic advantages of DBM-based ADCs. In xenograft models, DBM-based trastuzumab-MMAF conjugates showed superior tumor growth inhibition compared to conventional conjugates at equivalent doses [1]. Pharmacokinetic analysis revealed significantly reduced clearance rates and increased systemic exposure for DBM-based ADCs [1] [2].
Notably, DBM-based ADCs demonstrated reduced toxicity in rodent models, with higher maximum tolerated doses compared to conventional heterogeneous ADCs [1]. This improved therapeutic index underscores the clinical potential of this conjugation strategy.
The DBM platform enables generation of homogeneous ADCs for multiple therapeutic targets. The technology has been successfully applied to trastuzumab (anti-HER2) and novel anti-CD98 antibodies, demonstrating its broad applicability [1]. Beyond oncology, this conjugation strategy shows promise for delivering other therapeutic modalities, including siRNA conjugates and imaging agents [7] [6].
Future developments may focus on next-generation DBM linkers with enhanced stability properties and combination with other site-specific technologies for multi-payload delivery systems [8]. The integration of DBM chemistry with novel payload classes represents another promising research direction.
The following diagram illustrates the complete DBM-based conjugation process:
Figure 1: DBM-based ADC conjugation workflow. The process begins with partial reduction of native antibody interchain disulfides, followed by conjugation with DBM linker-payloads, purification, and comprehensive analytical characterization.
Antibody-Drug Conjugates (ADCs) represent a transformative class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule payloads. These sophisticated "biological missiles" are designed to selectively deliver cytotoxic agents to tumor cells, thereby minimizing systemic exposure and reducing off-target toxicity associated with conventional chemotherapy. A typical ADC consists of three fundamental components: a monoclonal antibody that recognizes a tumor-associated antigen, a potent cytotoxic payload, and a specialized chemical linker that connects the payload to the antibody. The therapeutic potential of ADCs has been validated by numerous clinical successes, with over twelve FDA-approved ADC products currently on the market and hundreds more in clinical development. [1]
Conventional ADC synthesis approaches face significant challenges related to heterogeneity, which can adversely impact pharmacological properties and therapeutic index. Traditional cysteine-based conjugation methods involve partial reduction of interchain disulfide bonds, followed by conjugation with maleimide-containing linkers. This process generates a heterogeneous mixture of ADC species with variable Drug-to-Antibody Ratios (DAR) ranging from 0 to 8, and diverse conjugation sites across the antibody structure. These heterogeneous populations exhibit differences in stability, pharmacokinetics, and efficacy, complicating manufacturing reproducibility and clinical development. [2] Additionally, conventional maleimide linkers form thio-succinimide linkages that are susceptible to premature cleavage via retro-Michael reactions or thiol exchange in plasma, leading to suboptimal therapeutic indices. [2]
The dibromomaleimide (DBM) platform addresses these limitations through a innovative disulfide bridging approach that enables the construction of homogeneous ADCs with precisely defined DAR values and enhanced stability. Unlike conventional methods that require antibody engineering, the DBM platform can be applied directly to native antibodies, making it accessible for both novel and existing antibody candidates. By cross-linking interchain cysteine residues, DBM linkers generate ADCs with predominantly four drugs per antibody (DAR 4), offering optimal therapeutic performance while minimizing aggregation and instability issues associated with heterogeneous mixtures. The resulting ADCs demonstrate improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs, positioning the DBM platform as a powerful tool for next-generation ADC development. [2]
The dibromomaleimide (DBM) linker is a strategically designed bifunctional reagent that serves as the cornerstone of the homogeneous ADC platform. Structurally, DBM features a maleimide core substituted with two bromine atoms at the 2 and 3 positions, creating an exceptionally electron-deficient alkene system that exhibits enhanced reactivity toward thiol nucleophiles compared to conventional maleimides. This molecular architecture enables the DBM linker to efficiently cross-link adjacent cysteine thiol pairs generated through partial reduction of antibody interchain disulfide bonds. The conjugation mechanism proceeds through a sequential displacement of the bromine atoms by thiolates, resulting in the formation of a stable, carbon-bridged structure that locks the cysteine residues together while simultaneously incorporating the cytotoxic payload. [2] [3]
A critical advancement in the DBM platform involves the post-conjugation hydrolysis of the maleimide ring to form a maleamic acid derivative. This hydrolysis occurs rapidly under physiological conditions (completed in approximately 1 hour) and serves to "lock" the conjugate by eliminating the reactive double bond, thereby preventing retro-Michael reactions or thiol exchange that commonly plague conventional maleimide-based ADCs. [3] The resulting hydrolyzed DBM linkage demonstrates exceptional stability in plasma, significantly reducing premature payload release and contributing to an expanded therapeutic window. This strategic molecular design represents a substantial improvement over first-generation maleimide linkers, addressing one of the fundamental limitations in ADC stability and pharmacokinetics.
Table 1: Comparative Properties of DBM vs. Conventional Maleimide Linkers
| Property | DBM Linkers | Conventional Maleimide Linkers |
|---|---|---|
| Conjugation Specificity | Cross-links cysteine pairs | Random conjugation to single cysteines |
| ADC Homogeneity | High (predominantly DAR 4) | Low (heterogeneous mixture, DAR 0-8) |
| Conjugation Rate | Rapid (complete in <2 hours) | Variable (typically 2-4 hours) |
| Linkage Stability | High (after hydrolysis to maleamic acid) | Moderate (susceptible to retro-Michael reactions) |
| Antibody Engineering Required | No (works with native antibodies) | No (works with native antibodies) |
| Payload Release Kinetics | Controlled (requires lysosomal cleavage) | Variable (dependent on linker chemistry) |
| In Vivo Performance | Improved PK/PD and reduced toxicity | Standard PK/PD with potential toxicity issues |
Materials Required:
Step-by-Step Procedure:
Reaction Setup: Dissolve 3,4-dibromofuran-2,5-dione (1 g, 3.91 mmol) in anhydrous acetic acid (20 mL) under nitrogen atmosphere with continuous stirring.
Aminohexanoic Acid Addition: Add 6-aminohexanoic acid (0.512 mg, 3.91 mmol) to the reaction mixture and stir at room temperature for 10 minutes until complete dissolution of solids is observed.
Heating Phase: Heat the reaction mixture to 100°C and maintain with continuous stirring for 18 hours. Monitor reaction completion by LC/MS analysis.
Workup Procedure: Concentrate the reaction mixture under reduced vacuum using a rotary evaporator until a crude residue is obtained.
Purification: Purify the crude product by silica gel chromatography using a gradient elution of DCM/EtOAc (0-40%). Collect pure fractions and concentrate under vacuum to obtain the this compound conjugate as a solid (80% yield, 1.15 g). [2]
Analytical Validation:
Materials Required:
Antibody Reduction Procedure:
Buffer Preparation: Prepare reduction buffer containing PBS (pH 7.4) with 1 mM EDTA to prevent metal-catalyzed oxidation.
Antibody Conditioning: Concentrate the antibody to 5-10 mg/mL using an appropriate molecular weight cut-off centrifugal filter device.
Controlled Reduction: Add TCEP solution to the antibody at a molar ratio of 4:1 (TCEP:antibody) to achieve partial reduction of interchain disulfide bonds. Incubate at 37°C for 2 hours. [2]
Reduction Termination: Remove excess TCEP using a PD-10 desalting column equilibrated with conjugation buffer (PBS, pH 7.4).
Conjugation with this compound:
This compound Preparation: Dissolve this compound conjugate in DMSO to prepare a 10 mM stock solution.
Conjugation Reaction: Add this compound solution to the reduced antibody at a 5:1 molar ratio (this compound:antibody) with continuous gentle mixing.
Reaction Incubation: Allow the conjugation to proceed for 2 hours at room temperature with continuous gentle mixing. Monitor progression by HIC analysis if available.
Hydrolysis "Locking" Step: Adjust reaction pH to 8.5 with Tris buffer and incubate for 1 hour to facilitate complete hydrolysis of the maleimide to the stable maleamic acid form. [3]
Purification and Formulation:
Buffer Exchange: Purify the conjugated ADC using size exclusion chromatography with a HiLoad Superdex 200 column equilibrated with formulation buffer.
Concentration Determination: Determine protein concentration by UV absorbance at 280 nm with appropriate correction for the this compound contribution to absorbance.
Sterile Filtration: Filter the final ADC through a 0.22 μm membrane under aseptic conditions.
Storage: Aliquot and store at -80°C for long-term storage or 4°C for immediate use.
Hydrophobic Interaction Chromatography (HIC) represents the gold standard for DAR analysis of cysteine-linked ADCs. For DBM-based ADCs, HIC analysis typically reveals a highly homogeneous profile with a predominant DAR 4 species, contrasting sharply with the heterogeneous mixtures (DAR 0-8) obtained through conventional conjugation methods. The HIC method utilizes a gradient elution from high to low salt concentration on a hydrophobic stationary phase, effectively separating ADC species based on their hydrophobic character, which correlates directly with drug loading. [2]
Sample Preparation and Analysis:
Mass Spectrometric Analysis of intact ADCs provides orthogonal confirmation of DAR values and conjugation homogeneity. Intact mass analysis typically shows a major species with a mass increase corresponding to four this compound molecules attached, with minimal unconjugated or under-conjugated species. The high homogeneity achieved with the DBM platform significantly simplifies the mass spectrum interpretation compared to conventional ADCs. [2]
Plasma Stability Studies are essential for evaluating the potential for premature payload release. Incubate the DBM-ADC in human or mouse plasma at 37°C and monitor stability over 7-14 days using the following approaches:
For DBM-based ADCs, these studies consistently demonstrate exceptional stability with minimal change in DAR profile or payload release over 14 days, significantly outperforming conventional maleimide-based ADCs. [2]
Aggregation Assessment by Size Exclusion Chromatography (SEC) is critical for evaluating product quality. The DBM platform typically yields ADCs with low aggregation levels (<5%) due to the homogeneous nature of the conjugation and the stabilizing effect of the cross-linked structure. Monitor high molecular weight species using an appropriate SEC column (e.g., TSKgel G3000SWxl) with PBS or similar isotonic buffer as the mobile phase. [2]
Cell-Based Cytotoxicity Assays demonstrate the functional activity of DBM-based ADCs. The following protocol evaluates antigen-specific killing:
Cell Line Selection: Choose antigen-positive and antigen-negative cell lines appropriate for the antibody target (e.g., HER2+ and HER2- lines for trastuzumab-based ADCs)
Assay Setup:
Data Analysis: Calculate IC50 values using four-parameter logistic curve fitting
DBM-based ADCs consistently demonstrate potent cytotoxicity against antigen-expressing cells, with IC50 values in the sub-nanomolar range, while showing minimal activity against antigen-negative cells, confirming antigen-specific killing. [2] The bystander effect of MMAF-containing ADCs is typically minimal due to the charged C-terminal phenylalanine of MMAF, which limits membrane permeability, making them particularly suitable for heterogeneous tumors where precise targeting is essential.
Xenograft Tumor Models provide critical preclinical evidence of ADC efficacy:
Studies comparing DBM-based ADCs with conventional ADCs consistently demonstrate superior efficacy for the DBM platform, with complete tumor regression observed at equivalent or lower doses. [2] The improved efficacy is attributed to the enhanced homogeneity and stability of the DBM-based ADCs, which maintain therapeutic payload levels for extended periods.
Toxicity Evaluation in rodent models reveals another advantage of the DBM platform. The maximum tolerated dose (MTD) of DBM-based ADCs is typically significantly higher than that of conventional heterogeneous ADCs, reflecting their improved safety profile. Histopathological examination shows reduced evidence of payload-mediated toxicity in normal tissues, particularly in organs with antigen expression (e.g., liver, lung). [2]
Table 2: Pharmacological Comparison of DBM vs. Conventional ADC Format
| Parameter | DBM-Based ADC | Conventional Heterogeneous ADC |
|---|---|---|
| In Vitro IC50 | Sub-nanomolar range | Sub-nanomolar range |
| Specificity Index | >100-fold (antigen+ vs. antigen- cells) | Variable (typically 10-100 fold) |
| Plasma Half-life | Extended (days to weeks) | Shorter (hours to days) |
| Tumor Penetration | Enhanced due to stability | Limited by premature cleavage |
| Maximum Tolerated Dose | Higher (≥50 mg/kg in rodents) | Lower (typically 10-30 mg/kg) |
| Therapeutic Index | Wider | Narrower |
| Bystander Effect | Minimal (with MMAF payload) | Variable (depends on payload) |
The DBM platform represents a significant advancement in ADC technology with broad applicability across oncology indications. The platform's ability to generate homogeneous ADCs from native antibodies without engineering makes it particularly valuable for accelerating the development of novel targeted therapies. The modular nature of the DBM chemistry allows for incorporation of various payloads beyond MMAF, including DNA-damaging agents such as pyrrolobenzodiazepines (PBDs) or topoisomerase inhibitors, enabling the targeting of diverse biological pathways. [2] [1]
Future developments in the DBM platform will likely focus on combination therapies with immune checkpoint inhibitors, as the improved stability and targeted delivery of DBM-based ADCs may synergize with immunotherapy approaches. Additionally, applications in dual-drug ADCs represent an exciting frontier, where the DBM chemistry could be adapted to incorporate two distinct payloads with complementary mechanisms of action. Such approaches have shown promise in addressing tumor heterogeneity and overcoming resistance mechanisms, as demonstrated in recent studies where dual-drug ADCs outperformed both single-drug ADCs and physical mixtures of single-drug ADCs. [4]
The integration of DBM technology with alternative targeting moieties beyond conventional antibodies, such as Designed Ankyrin Repeat Proteins (DARPins) or other protein scaffolds, further expands the platform's potential. These approaches could enable the targeting of challenging tumor microenvironments or facilitate novel delivery strategies that overcome limitations associated with traditional antibody-based delivery. [5] [6]
Figure 1: Complete workflow for the synthesis of homogeneous ADCs using the dibromomaleimide (DBM) platform. The process begins with native antibody and proceeds through controlled reduction, this compound conjugation, hydrolysis locking, purification, and comprehensive quality control to yield a homogeneous ADC product with defined DAR 4.
Figure 2: Chemical mechanism of DBM conjugation with antibody interchain cysteines. The process involves sequential nucleophilic substitution of bromine atoms by cysteine thiols, followed by hydrolytic stabilization to form the maleamic acid derivative, which provides exceptional plasma stability compared to conventional maleimide conjugates.
The dibromomaleimide platform represents a significant advancement in ADC technology, addressing fundamental limitations of conventional conjugation methods through its innovative disulfide bridging approach. By enabling the construction of homogeneous ADCs with defined DAR 4 from native antibodies, the DBM platform eliminates the heterogeneity issues that have long complicated ADC development and manufacturing. The resulting conjugates demonstrate superior pharmacological properties, including enhanced plasma stability, improved pharmacokinetics, increased efficacy, and reduced toxicity compared to conventional heterogeneous ADCs.
The protocols detailed in this application note provide researchers with a comprehensive framework for implementing the DBM platform, from synthesis of the this compound conjugate through analytical characterization and pharmacological evaluation. As the field of targeted cancer therapy continues to evolve, the DBM platform offers a robust and versatile approach for developing next-generation ADCs with optimized therapeutic profiles, potentially enabling treatment of challenging malignancies and improving outcomes for cancer patients.
The core information for preparing a DBM-MMAF stock solution comes from a commercial chemical supplier's website [1]. The key parameters are summarized in the table below.
| Parameter | Specification |
|---|---|
| Recommended Solvent | DMSO [1] |
| Typical Stock Concentration | 200 mg/mL (approximately 184.68 mM) [1] |
| Solubilization Note | Requires ultrasonic treatment; hygroscopic DMSO significantly impacts solubility, necessitating use of newly opened solvent [1] |
While a full synthesis protocol for this compound ADCs is not available in the searched literature, the following assays and techniques are critical for characterizing ADCs like those made with this compound. Adherence to general laboratory safety guidelines is imperative when handling cytotoxic compounds.
LBAs are used to confirm the ADC's ability to bind to its target antigen and for pharmacokinetic studies [2].
The DAR is a critical quality attribute for any ADC. The table below compares common methods for DAR analysis [2].
| Method | Key Capabilities | Limitations |
|---|---|---|
| UV-Vis Spectrophotometry | Quick, simple | Provides only a DAR estimate; no drug load distribution data |
| Hydrophobic Interaction Chromatography (HIC) | Detailed DAR and drug load distribution analysis; ideal for cysteine-linked ADCs | More complex method [2] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detailed DAR and drug load distribution analysis; can identify different ADC forms | Requires specialized equipment [2] |
| Reversed-Phase Liquid Chromatography (RP-HPLC) | Detailed DAR analysis at light- and heavy-chain levels | - |
| Cathepsin-B Digestion | Can overcome some limitations of UV-Vis | No drug load distribution data [2] |
The following diagram illustrates a generalized workflow for the preclinical in vitro and in vivo assessment of an ADC, integrating the aforementioned analytical techniques.
I hope this structured application note provides a solid foundation for your work. Should you require further details on a specific analytical technique, feel free to ask!
Antibody-Drug Conjugates (ADCs) are targeted therapeutics comprising a monoclonal antibody linked to a potent cytotoxic agent. Controlling the Drug-to-Antibody Ratio (DAR) is a critical development step, as it directly impacts the ADC's efficacy, stability, and safety profile [1]. The drug-linker conjugate DBM-MMAF is a key component used to create these ADCs [2] [3].
The "DBM" portion is a linker that connects the antibody to the cytotoxic payload "MMAF". MMAF is a potent antitubulin agent that disrupts microtubule function in target cells [2] [3].
For research and development purposes, the key physicochemical and biological properties of this compound are summarized in the table below.
| Property | Specification / Value |
|---|---|
| CAS Number | 1810001-93-4 [2] [3] |
| Molecular Formula | C({49})H({74})Br({2})N({6})O(_{11}) [3] |
| Molecular Weight | 1082.95 g/mol (or 1082.97 g/mol) [2] [3] |
| Appearance | Off-white to light yellow solid powder [2] |
| Biological Target | Auristatin (Antitubulin agent) [2] |
| Storage Conditions | Powder: -20°C for 3 years; in solvent: -80°C for 1 year. Requires protection from light [2]. |
| Solubility (DMSO) | ~200 mg/mL (~184.68 mM) [2] |
While specific conjugation protocols for this compound were not available in the search results, the general process for creating an ADC involves several key stages. The following diagram outlines a high-level conjugation workflow, from antibody preparation to the final ADC product.
Workflow Stages Explained:
A typical purification workflow post-conjugation involves multiple orthogonal steps to ensure the removal of various impurities.
After purification, comprehensive analysis is critical to confirm quality.
| Analytical Method | Key Attribute Measured | Technical Specifications & Purpose |
|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) [1] | Drug-to-Antibody Ratio (DAR) & Distribution | Confirms DAR value and homogeneity under non-denaturing conditions [1]. |
| Size Exclusion Chromatography (SEC) [1] | Purity & Aggregate Level | Quantifies high molecular weight aggregates and fragments [1]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) [3] | Intact Molecular Weight & DAR | High-resolution Orbitrap MS confirms average DAR and detects payload attachment [3]. |
| Ion Exchange Chromatography (IEC) [1] [3] | Charge Variant Profile | Detects changes in charge heterogeneity due to conjugation or degradation [1] [3]. |
The workflow below outlines the analytical characterization process.
Antibody-Drug Conjugates (ADCs) represent a groundbreaking class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule drugs. These sophisticated bioconjugates are designed to selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues, thereby addressing the fundamental limitation of conventional chemotherapy. The concept of "magic bullets" first proposed by Paul Ehrlich in 1913 has materialized through ADC technology, with 14 FDA-approved ADCs currently available and numerous candidates in clinical trials [1]. Traditional ADC synthesis methods often yield heterogeneous mixtures with suboptimal therapeutic properties, prompting the development of advanced conjugation strategies like the This compound system that enables site-specific conjugation without antibody engineering.
The This compound conjugate incorporates a dibromomaleimide (DBM) linker connected to the potent antitubulin agent monomethyl auristatin F (MMAF). This combination addresses key limitations of conventional maleimide-based linkers by enabling cysteine cross-linking between adjacent antibody interchain cysteine residues. The result is a highly homogeneous ADC population with a predefined drug-to-antibody ratio (DAR) of approximately 4, significantly improving pharmacokinetic profiles and therapeutic indices compared to heterogeneous ADC formulations [2]. This nonrecombinant approach eliminates the need for extensive antibody engineering while providing the benefits of site-specific conjugation, making it particularly valuable for rapid ADC development and manufacturing scalability.
Table 1: Key Components of this compound ADC System
| Component | Description | Role in ADC |
|---|---|---|
| Antibody | Tumor-specific monoclonal antibody (e.g., trastuzumab) | Targets specific cell surface antigens on cancer cells |
| DBM Linker | Dibromomaleimide-based cross-linking moiety | Bridges antibody cysteines and connects to payload |
| MMAF Payload | Monomethyl auristatin F, a potent antimitotic agent | Inhibits microtubule polymerization, inducing apoptosis |
| Conjugation Chemistry | Cysteine cross-linking via thiol-specific reaction | Creates homogeneous ADC with DAR ~4 |
The synthesis of this compound follows a multistep organic synthesis approach that conjugates the DBM linker to the MMAF payload through a stable amide bond. The process begins with the reaction between 6-aminohexanoic acid and 3,4-dibromofuran-2,5-dione in acetic acid, proceeding at elevated temperature (100°C) for 18 hours to form the DBM-hexanoic acid intermediate. This intermediate is then activated and coupled to MMAF using standard peptide coupling reagents such as HATU or DCC in anhydrous DMF or DMSO, followed by purification via silica gel chromatography to yield the final this compound conjugate [2]. The synthetic route is designed to maintain the structural integrity of both the DBM linker's reactive maleimide functionality and MMAF's complex peptide structure while ensuring high purity suitable for ADC preparation.
The chemical structure of this compound (C₄₉H₇₄Br₂N₆O₁₁, MW 1082.95) features several critical elements: the dibromomaleimide group responsible for cysteine cross-linking, a hexanoyl spacer that provides optimal distance from the antibody surface, and the MMAF payload with its potent microtubule-disrupting activity. The structure includes multiple stereocenters (9 defined stereocenters) that are essential for maintaining the cytotoxic potency of the auristatin class compounds, requiring careful control during synthesis to preserve the correct configuration [3]. The final product typically appears as an off-white to light yellow solid with sufficient solubility in DMSO (200 mg/mL, ~184.68 mM) for use in conjugation reactions.
Table 2: Physicochemical Properties of this compound
| Property | Specification | Analytical Method |
|---|---|---|
| Molecular Weight | 1082.95 g/mol | High-resolution mass spectrometry |
| CAS Number | 1810001-93-4 | - |
| Appearance | Off-white to light yellow solid | Visual inspection |
| Solubility | 200 mg/mL in DMSO | Solubility assay |
| Purity | >95% | HPLC-UV (220 nm, 254 nm) |
| Storage | -20°C to -80°C, protected from light | Stability-indicating methods |
Comprehensive characterization of this compound employs orthogonal analytical methods to confirm structural identity, purity, and stability. Liquid chromatography-mass spectrometry (LC-MS) provides confirmation of molecular weight and identity, while nuclear magnetic resonance (NMR) spectroscopy (particularly ¹H and ¹³C) verifies structural elements and confirms the presence of characteristic maleimide and auristatin protons. High-performance liquid chromatography (HPLC) with UV detection monitors purity and stability under various storage conditions, with typical purity specifications exceeding 95% [3]. Additional analyses may include infrared (IR) spectroscopy to confirm functional groups and circular dichroism to verify the stereochemical integrity of the MMAF component.
For stability assessment, this compound solutions should be monitored for degradation under various conditions including temperature, pH, and light exposure. The conjugate demonstrates reasonable stability when stored at -20°C to -80°C in the dark, with recommended use within 1 month at -20°C or 6 months at -80°C when protected from light. The dibromomaleimide moiety is particularly sensitive to nucleophilic attack and photodegradation, necessitating careful handling under inert atmosphere and protection from light during all operations [3].
The conjugation process begins with antibody preparation and partial reduction of interchain disulfide bonds. The recommended protocol uses trastuzumab or other target-specific antibodies at concentrations of 5-10 mg/mL in conjugation buffer (50 mM Tris, 50 mM NaCl, 2 mM EDTA, pH 7.4). For partial reduction, tris(2-carboxyethyl)phosphine (TCEP) is added at a 3-5 molar excess relative to antibody concentration, and the reaction proceeds for 2-3 hours at 37°C under inert atmosphere [2]. This controlled reduction typically generates 4-6 free thiol groups available for conjugation while maintaining antibody structural integrity.
Following reduction, the antibody is immediately purified using desalting columns or dialysis to remove excess TCEP and low-molecular-weight byproducts. Zeba Spin Desalting Columns (7K MWCO) are particularly effective for this purpose, with elution in degassed conjugation buffer without EDTA to prevent interference with the subsequent conjugation reaction. The thiol concentration in the reduced antibody should be quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)) to confirm adequate reduction and calculate the appropriate amount of this compound for conjugation [2].
The conjugation reaction utilizes a slight excess of this compound (1.2-1.5 molar equivalents per free thiol) to ensure complete reaction while minimizing unconjugated linker-payload. This compound is added as a concentrated stock solution in DMSO (not exceeding 5% final organic concentration) to the reduced antibody with gentle mixing. The reaction proceeds for 4-6 hours at room temperature or 2-3 hours at 37°C under inert atmosphere with protection from light [2]. The cross-linking mechanism involves sequential Michael addition of two proximal cysteine thiols to the dibromomaleimide ring, forming a stable thioether bridge between antibody chains while incorporating the MMAF payload.
Following conjugation, the crude ADC requires purification to remove unconjugated this compound, aggregation products, and other impurities. Tangential flow filtration (TFF) with 30-50 kDa MWCO membranes is highly effective for initial purification and buffer exchange into formulation buffer (e.g., PBS, pH 6.5-7.4). For higher purity requirements, size exclusion chromatography using Superdex 200 or similar matrices can resolve ADC aggregates and remove small molecule contaminants [2]. The final ADC should be sterile-filtered (0.22 μm) and stored at 2-8°C for short-term use or at -80°C for long-term preservation.
Comprehensive characterization of the resulting DBM-ADCs is essential to confirm key quality attributes including drug-to-antibody ratio (DAR), aggregation levels, and stability. Hydrophobic interaction chromatography (HIC) is the gold standard for DAR determination, separating ADC species based on hydrophobicity differences imparted by the conjugated payloads. The DBM-crosslinked ADCs typically demonstrate a dominant peak corresponding to DAR 4, with minimal zero- or low-loaded species, confirming the homogeneity achieved through this conjugation method [2]. Size exclusion chromatography (SEC-HPLC) with UV/Vis detection quantifies aggregate formation (typically <5%) and fragmentation, while LC-MS/MS analysis confirms the site of conjugation and verifies cross-linking between heavy and light chains.
Biological characterization includes assessment of antigen binding affinity using surface plasmon resonance (SPR) or ELISA formats to ensure the conjugation process does not compromise target recognition. The DBM-ADCs typically retain >90% binding affinity compared to the native antibody, attributed to the site-specific nature of the conjugation that occurs distal to the antigen-binding regions [2]. Additional analyses should include potency assays using antigen-positive cell lines to confirm cytotoxic activity and specificity, with typical IC₅₀ values in the low nanomolar range depending on the target and antibody used.
Table 3: Analytical Methods for DBM-ADC Characterization
| Quality Attribute | Analytical Method | Acceptance Criteria |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC | 3.8-4.2 (primary peak) |
| Aggregation Level | SEC-HPLC | <5% high molecular weight |
| Purity and Homogeneity | RP-HPLC, CE-SDS | Single main peak (>90%) |
| Binding Affinity | SPR, ELISA | >85% relative to native mAb |
| Payload Concentration | UV-Vis spectroscopy | Consistent with theoretical DAR |
| Sterility and Endotoxin | Microbial testing, LAL | <1 EU/mg |
Stability assessment of DBM-ADCs under various storage conditions (4°C, -80°C, multiple freeze-thaw cycles) and in biological matrices (plasma, serum) provides critical data for formulation development and dosing regimens. The DBM-crosslinked ADCs demonstrate significantly improved stability compared to conventional maleimide-based ADCs, with minimal payload loss observed after 7 days in human plasma at 37°C [2]. This enhanced stability is attributed to the thioether bridge formation that prevents retro-Michael reactions and thiol exchange, common degradation pathways for conventional maleimide conjugates.
For in-process validation, developers should establish quality control checkpoints at critical process steps including post-reduction (free thiol quantification), post-conjugation (reaction completion), and final product (comprehensive quality attributes). The implementation of quality by design (QbD) principles with defined critical process parameters (CPP) and critical quality attributes (CQA) ensures consistent production of DBM-ADCs with predefined characteristics [1]. The entire process from antibody reduction to final ADC formulation typically requires 2-3 days, with overall yields of 70-85% depending on the antibody characteristics and purification strategy.
In vitro characterization begins with evaluation of target-specific cytotoxicity using antigen-positive and antigen-negative cell lines. Standard protocols involve 72-96 hour exposure to serial ADC dilutions, followed by cell viability assessment using ATP-based (CellTiter-Glo) or metabolic (MTT, WST-8) assays. DBM-ADCs incorporating MMAF typically demonstrate potent cytotoxicity against antigen-positive cells (IC₅₀ values of 0.1-10 nM) with minimal activity against antigen-negative cells, confirming target-dependent cytotoxicity [2]. The therapeutic window for DBM-ADCs typically exceeds 100-fold, significantly broader than conventional heterogeneous ADCs due to improved homogeneity and reduced off-target toxicity.
Mechanistic studies should include internalization assays using pH-sensitive dyes or fluorescently-labeled ADCs to confirm efficient cellular uptake, and cell cycle analysis to demonstrate G2/M arrest consistent with MMAF's mechanism of action as a microtubule-disrupting agent. Additional evaluations may include bystander killing effects using co-culture systems, though MMAF typically demonstrates limited bystander activity due to its charged C-terminal phenylalanine moiety that restricts membrane permeability [2]. For immune cell-directed ADCs, Fc effector function assessments (ADCC, CDC) determine whether the conjugation process impacts FcγR and complement binding.
In vivo evaluation typically employs xenograft models established with antigen-positive tumor cell lines or patient-derived xenografts (PDX) in immunocompromised mice. Dosing regimens vary based on the target and antibody characteristics, but DBM-ADCs generally demonstrate superior efficacy at lower doses (1-5 mg/kg administered weekly or biweekly) compared to conventional heterogeneous ADCs [2]. In comparative studies, DBM-ADCs targeting HER2 or CD98 achieved 90-100% tumor growth inhibition in rodent models, with some models showing complete tumor regression after multiple doses.
The improved therapeutic index of DBM-ADCs manifests not only in enhanced efficacy but also in reduced toxicity profiles. Conventional heterogeneous ADCs often demonstrate dose-limiting toxicities including neutropenia, thrombocytopenia, and hepatic toxicity at therapeutic doses, while DBM-ADCs allow for higher dosing with reduced adverse effects [2]. Histopathological examination of tissues from treated animals typically shows minimal damage to normal organs, confirming the target-specific delivery achieved through homogeneous conjugation. Pharmacokinetic studies reveal extended plasma half-life and reduced clearance rates for DBM-ADCs compared to their heterogeneous counterparts, contributing to their improved efficacy and reduced toxicity.
The this compound platform enables rapid development of homogeneous ADCs against various cancer targets without requiring antibody engineering. This technology is particularly valuable for targets with moderate expression where optimal DAR and stability are critical for therapeutic efficacy. The demonstrated improved pharmacokinetics and reduced toxicity profile of DBM-ADCs support their application in both hematological malignancies and solid tumors, which often present challenges for ADC penetration and distribution [1]. Additionally, the technology facilitates combination therapies with immunomodulatory agents, as evidenced by recent developments in dual-payload ADCs that combine cytotoxic drugs with immune-stimulating compounds [4].
Future directions for DBM-ADC technology include platform process optimization for manufacturing scalability, combination therapy strategies with checkpoint inhibitors or small molecule targeted therapies, and expansion into non-oncology indications where targeted delivery is advantageous. The integration of DBM chemistry with novel payload classes beyond auristatins, including DNA-damaging agents, immunomodulators, and protein degraders, represents another promising frontier [1]. As the ADC field continues to evolve, the this compound platform offers a robust, versatile approach for generating homogeneous conjugates that address key limitations of conventional ADC technologies while maintaining compatibility with existing manufacturing infrastructure.
Conventional ADCs are often heterogeneous mixtures, which can lead to suboptimal therapeutic indices. Site-specific conjugation strategies aim to create homogeneous ADCs with improved properties. Using a Dibromomaleimide (DBM) linker to conjugate the payload Monomethyl Auristatin F (MMAF) is a non-recombinant method that yields homogeneous ADCs with a drug-to-antibody ratio (DAR) of 4 via interchain cysteine cross-linking [1].
This approach offers several advantages: it does not require antibody engineering, is scalable, and has been shown to produce ADCs with improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs [1].
The table below summarizes the core characteristics of the this compound conjugate as presented in the research literature [1] [2].
| Property | Description |
|---|---|
| Molecular Formula | C49H74Br2N6O11 [2] |
| Molecular Weight | 1082.95 g/mol [2] |
| CAS Number | 1810001-93-4 [2] |
| Mechanism of Action | Microtubule-disrupting agent (anti-tubulin) [2] |
| Linker Technology | Dibromomaleimide (DBM), a bifunctional linker for cysteine cross-linking [1] |
| Target DAR | 4 (homogeneous) [1] |
| Solubility | 200 mg/mL in DMSO [2] |
The following methodology is adapted from the published research study [1].
The workflow for the conjugation process is outlined below. The DOT script defines the flowchart, which illustrates the key steps from antibody reduction to final analysis.
Flowchart Title: this compound ADC Conjugation Workflow
Antibody Partial Reduction:
Conjugation with this compound:
Purification and Formulation:
The research study compared DBM-cross-linked ADCs to conventional cysteine-conjugated ADCs. The results are summarized in the table below [1].
| Parameter | This compound ADC | Conventional Cysteine ADC |
|---|---|---|
| Homogeneity | High (predominantly DAR 4) | Heterogeneous (mixture of DAR 0-8) |
| In Vivo Efficacy | Superior tumor growth inhibition | Standard efficacy |
| Toxicity | Reduced (wider therapeutic index) | Higher, dose-limiting |
| Pharmacokinetics (PK) | Improved exposure and stability | Faster clearance |
The this compound platform represents a robust and effective non-recombinant method for generating homogeneous ADCs. The protocol outlined here, based on peer-reviewed research, can serve as a foundational guide for researchers aiming to develop site-specific ADCs with an improved therapeutic profile.
The selection of a conjugation strategy is critical and depends on the desired homogeneity, stability, and biological activity of the final conjugate. The following table summarizes the primary techniques.
Table 1: Comparison of Major Bifunctional Linker Conjugation Techniques
| Technique | Mechanism | Key Features | Typical DAR | Homogeneity | Key Applications |
|---|---|---|---|---|---|
| Lysine Conjugation [1] | Amidation of solvent-accessible lysine ε-amines. | High heterogeneity; can alter electrostatic profile and stability; many potential attachment sites (≥20 per IgG). | Variable (e.g., 3.5–14) | Low | First-generation ADCs (e.g., Trastuzumab emtansine) [1]. |
| Cysteine Conjugation [1] | Alkylation of thiols from reduced inter-chain disulfide bonds. | Moderate heterogeneity; lower DAR than lysine method; may compromise antibody stability. | ≤8 (commonly 2, 4, 8) | Moderate | Cysteine-based ADCs (e.g., Brentuximab vedotin) [1]. |
| Site-Specific Cysteine (THIOMAB) [1] | Introducing a single, engineered cysteine for conjugation. | High specificity; requires antibody engineering; minimizes heterogeneity. | 2 | High | Research and next-generation therapeutic ADCs [1]. |
| Chemoenzymatic (Transglutaminase) [2] | Enzymatic attachment to a specific peptide sequence tag (e.g., Q-tag). | High specificity and homogeneity; simple workflow; no protection/deprotection needed. | 1 (per tag) | High | Diagnostic reagents and homogeneous antibody conjugates [2]. |
| Unnatural Amino Acids [1] | Incorporation of residues like p-acetylphenylalanine for bioorthogonal reactions. | Excellent specificity and homogeneity; requires extensive genetic and cellular engineering. | 2 | High | Research tools and novel ADC platforms [1]. |
The workflow below illustrates the general process for creating a conjugate using a site-specific chemoenzymatic approach.
This protocol outlines a method for generating homogeneous Fab-reporter conjugates using a free thiol-polyethylene glycol-amine (HS-PEG) linker, eliminating the need for protective groups [2].
Materials:
Procedure:
Enzymatic Modification of Fab:
Conjugation to Reporter Molecule:
This protocol describes the conjugation of a payload to a site-specifically introduced cysteine residue [1].
Materials:
Procedure:
Antibody Reduction:
Conjugation and Purification:
Table 2: Critical Parameters for Successful Conjugation
| Parameter | Impact on Conjugate | Optimization Guidance |
|---|---|---|
| Linker Stability | Determines plasma half-life and off-target toxicity [1] [3]. | Choose between cleavable (e.g., pH-sensitive, protease-sensitive) and non-cleavable linkers based on the intended release mechanism [1] [4]. |
| Drug-to-Antibody Ratio (DAR) | Affects efficacy, pharmacokinetics, and toxicity. A very high DAR can cause aggregation and rapid clearance [1] [3]. | Aim for a moderate, controlled DAR (e.g., 2-4). Site-specific conjugation techniques offer superior DAR control compared to stochastic methods [1]. |
| Hydrophobicity | Can drive aggregation, increase immunogenicity, and accelerate plasma clearance [3]. | Incorporate hydrophilic elements like PEG into the linker to improve solubility and in vivo behavior [2] [3]. |
| Site-Specificity | Directly influences conjugate homogeneity, stability, and batch-to-batch reproducibility [1]. | Prioritize enzymatic or engineered residue methods over lysine conjugation for therapeutic applications requiring high consistency [1] [2]. |
Bifunctional linker conjugation techniques have evolved from stochastic, heterogeneous methods toward precise, site-specific bioconjugation. This shift is crucial for developing next-generation biopharmaceuticals, particularly ADCs, with improved efficacy and safety profiles [1] [3]. The future of this field lies in the continued development of novel bioorthogonal chemistries, more stable and intelligent linker systems with stimuli-responsive release mechanisms, and the expansion of conjugation beyond cytotoxic payloads to include immunostimulatory agents and other modalities [5] [3].
The following section provides a step-by-step methodology for conjugating MMAF to an antibody using the DBM linker, based on established literature procedures [1].
Step 1: Antibody Reduction
Step 2: Purification & Buffer Exchange
Step 3: Conjugation with this compound
Step 4: Purification & Characterization
Here are answers to frequently asked questions to help you diagnose and resolve common problems in the this compound conjugation process.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Low DAR Insufficient payload conjugation, low potency. | • Incomplete antibody reduction. • this compound degradation. • Incorrect stoichiometry. | • Optimize TCEP/DTT concentration and incubation time. • Freshly prepare this compound stock, avoid repeated freeze-thaw. • Increase this compound to antibody-thiol ratio. | | High Aggregate Formation Increased high molecular weight species in SEC-HPLC. | • Antibody over-reduction or damage. • Harsh reaction conditions (high temp, pH). • High this compound concentration leading to hydrophobic interactions. | • Prefer partial over complete reduction [1]. • Maintain reaction at 4°C. • Optimize drug input; add organic co-solvents (e.g., <5% DMSO) to improve solubility. | | Poor Conjugation Specificity Payload attaches to non-cysteine residues. | • Reaction pH too high, leading to lysine cross-reactivity. | • Ensure conjugation buffer pH is 7.0-7.4. | | ADC Instability Loss of payload in serum or storage. | • Maleimide ring in DTM ADC can undergo retro-Michael reaction in blood circulation [1]. | • After conjugation, hydrolyze the maleimide ring by incubating the ADC at neutral-to-slightly alkaline pH (e.g., pH 8.5) for several hours to form a stable, open-chain product [1]. |
The following diagrams illustrate the key stages of the DBM-based conjugation process and the chemical mechanism.
This compound ADC Synthesis Workflow
DBM Linker-Payload Conjugation Mechanism
I hope this technical guide provides a solid foundation for your this compound conjugation work.
DBM-MMAF is a conjugate composed of a cytotoxic payload, Monomethyl Auristatin F (MMAF), linked via a specialized Dibromomaleimide (DBM) linker [1]. This combination is designed to create more homogeneous and stable Antibody-Drug Conjugates (ADCs).
The key advantage of the DBM linker is its bis-alkylating functionality. Instead of randomly attaching to a single cysteine residue, it is engineered to cross-link two adjacent interchain cysteine thiols on the antibody after partial reduction of its disulfide bonds [2]. This method offers significant improvements over conventional conjugation:
| Feature | Conventional Conjugation (e.g., MC-MMAF) | DBM-Based Conjugation |
|---|---|---|
| Conjugation Chemistry | Stochastic maleimide cysteine coupling [2] | Specific interchain cysteine cross-linking [2] |
| ADC Homogeneity | Heterogeneous mixture of species with different DARs [2] | Highly homogeneous, primarily DAR4 species [2] |
| Linker Stability | Susceptible to payload loss via thiol exchange in vivo [2] | Improved stability; "locks" into a stable maleamic acid after hydrolysis [3] |
| Pharmacological Outcome | Standard efficacy and pharmacokinetics (PK) | Improved PK, superior efficacy, and reduced toxicity in vivo [2] |
Aggregation is a common challenge in ADC development, often triggered by the hydrophobicity of the payload and conjugation-induced instability [4]. The following guide addresses frequent issues.
| Problem Area | Potential Cause | Solution & Preventive Measures |
|---|---|---|
| Conjugation Process | Suboptimal DAR leading to hydrophobic aggregation [2] [4] | Use DBM to achieve a uniform DAR of 4, avoiding high-DAR species that are prone to aggregate [2]. |
| Inefficient conjugation or slow hydrolysis [3] | Optimize reaction to ensure complete cross-linking and rapid hydrolysis of the DBM ring to the stable maleamic acid form (<2 hours) [3]. | |
| Payload & Linker | High inherent hydrophobicity of the payload-linker complex [4] | Introduce hydrophilic elements. While not specified for DBM, PEGylated linkers are commonly used to improve solubility and reduce aggregation [5]. |
| Antibody Integrity | Conjugation destabilizes antibody structure, exposing hydrophobic patches [4] | Start with a well-formulated, stable antibody. Employ pre-formulation excipient screening (sugars, amino acids, surfactants) early in development to mitigate stress-induced degradation [6]. |
The typical workflow for using this compound and key control points to minimize aggregation can be visualized as follows:
Q1: How does this compound directly help reduce ADC aggregation? The DBM linker creates a homogeneous ADC population with a defined Drug-to-Antibody Ratio (DAR) of 4 [2]. This avoids the highly hydrophobic, high-DAR species (e.g., DAR6, DAR8) that are major drivers of aggregation in stochastically conjugated ADCs. Furthermore, the cross-linking reaction can improve conformational stability.
Q2: What analytical methods are critical for monitoring aggregation during DBM-ADC development? Key methods include [6]:
Q3: Beyond the linker, what other strategies can prevent aggregation? Operational strategies are crucial. This includes optimizing the buffer formulation with stabilizers like sugars and surfactants to protect the antibody's native structure [6], and carefully controlling the conjugation process parameters (pH, temperature, solvent composition) to minimize stress [6].
To systematically troubleshoot DBM-MMAF solubility, you can follow a structured experimental workflow. The diagram below outlines this process.
Before designing solutions, characterize the aggregation:
Traditional conjugation can lead to heterogeneous DAR, exacerbating solubility issues.
Reducing the overall hydrophobicity of the ADC is a direct way to improve solubility.
The solution in which the ADC is stored and administered is critical for stability.
Implement robust analytical techniques to monitor the success of your optimization efforts [1].
| Analysis Type | Technique | Purpose |
|---|---|---|
| Aggregation & Size | Size Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS) | Measure aggregate formation and particle size distribution. |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Determine the average number of drugs per antibody and distribution homogeneity. |
| In-Vivo Stability | Liquid Chromatography-Mass Spectrometry (LC-MS) | Monitor linker stability and premature payload release in plasma. |
The solubility of this compound is a multi-faceted problem, but a methodical approach focusing on conjugation precision, hydrophilic modulation, and formulation science can effectively resolve it.
The dibromomaleimide (DBM) linker is a next-generation maleimide designed for site-specific antibody conjugation. Its stability in serum is not inherent but is achieved through a specific chemical process [1].
After conjugation to cysteine thiols, the DBM ring must hydrolyze to form a more stable maleamic acid adduct. This hydrolysis "locks" the conjugate, preventing payload loss via thiol exchange reactions with components in serum, such as albumin [1] [2].
The table below summarizes the key stability-related properties of the DBM linker.
| Property | Impact on Serum Stability |
|---|---|
| Post-Conjugation Hydrolysis | "Locks" the conjugate as a stable maleamic acid, preventing payload loss via thiol exchange [1] [2]. |
| Linker Chemistry | Shorter/electron-withdrawing linkers (e.g., C2, aryl) significantly accelerate hydrolysis, reducing process time and improving conjugate homogeneity [1]. |
| Consequence of Incomplete Hydrolysis | Conjugates remain reactive and can cleave over several days in serum, leading to instability and potential toxicity [1] [2]. |
Here is a detailed methodology for conjugating and stabilizing a DBM-MMAF payload onto an antibody, based on optimized protocols from the literature [1].
Objective: To create a serum-stable Antibody-Drug Conjugate (ADC) using this compound via interchain cysteine cross-linking.
Materials:
Workflow:
The following diagram outlines the key stages of the conjugation and stabilization process.
Procedure:
Antibody Reduction:
Conjugation & Hydrolysis:
Purification and Analysis:
Here are some common problems and solutions presented in an FAQ format.
FAQ 1: Our this compound ADC shows excessive payload loss in serum stability assays. What is the most likely cause?
FAQ 2: LC-MS analysis shows heterogeneous conjugation products and a side reaction involving C-terminal cysteine decarboxylation. How can this be prevented?
FAQ 3: Why would we choose a DBM-based method over other site-specific conjugation techniques?
Dibromomaleimide (DBM) is a powerful tool for creating site-specific and stable Antibody-Drug Conjugates (ADCs). It works by rebridging the interchain disulfide bonds of an antibody, which are temporarily reduced to free thiols in the experiment. The DBM reagent simultaneously attaches to two thiol groups, creating a dithiomaleimide (DTM) or dithiomaleamic acid bridge that incorporates your payload (e.g., a drug or chelator) [ [1]].
This method offers key advantages:
The following diagram illustrates the core workflow and mechanism of DBM conjugation.
Controlling and analyzing the DAR is critical for ADC efficacy and safety. The table below summarizes three primary analytical methods [ [2]].
| Method | Principle | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|
| UV-Vis Spectrophotometry | Measures absorbance differences between the antibody (~280 nm) and the drug (at its λmax). Calculates concentration ratio [ [2]]. | Simple, fast, no special equipment needed beyond a spectrophotometer [ [2]]. | Requires distinct chromophores; sample turbidity or free drug can cause errors [ [2]]. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with more conjugated drugs [ [2]]. | Gentle, non-denaturing conditions preserve ADC activity; directly separates DAR species [ [2]]. | Requires method optimization for each ADC; may need MS coupling for peak identification [ [2]]. |
| Reversed-Phase HPLC (RP-HPLC) | Separates reduced ADC subunits (light and heavy chains) by polarity after disulfide reduction [ [2]]. | Good correlation with UV-Vis; separates based on conjugated subunit [ [2]]. | Uses denaturing conditions; requires effective separation of subunits with similar hydrophobicity [ [2]]. |
This is a common method for a quick DAR estimate. The implementation steps assume a two-component system (antibody and drug) [ [2]]:
Determine Extinction Coefficients:
Measure ADC Absorbance:
Calculate Concentrations and DAR:
> Important Considerations for UV-Vis: Use quartz cuvettes, ensure sample clarity, and account for potential interference from the linker or free drug in the sample [ [2]].
When a DBM conjugate fails, a systematic troubleshooting approach is needed. The following workflow diagrams a logical path to identify and resolve common problems.
This section addresses common questions and problems related to the premature release of cytotoxic payloads from Antibody-Drug Conjugates (ADCs), which can lead to off-target toxicity and reduced efficacy [1].
Q: What are the primary causes of premature payload release from ADCs? Premature release often occurs when the linker is unstable in the bloodstream. The maleimide group, a common component in conjugation chemistry (including DBM linkers), is a known culprit. It can undergo a retro-Michael reaction or be cleaved by serum albumin and free thiols in plasma, leading to the release of the payload before the ADC reaches the tumor site [2]. Other factors include the inherent hydrophobicity of the linker-payload and suboptimal conjugation sites that reduce overall conjugate stability [2].
Q: What strategies can stabilize DBM-based linkers and prevent premature release? Recent advances in linker chemistry offer several solutions to improve the stability of maleimide-based conjugates:
Q: What analytical methods are used to detect and quantify premature release? A combination of advanced analytical techniques is essential for monitoring linker stability and payload release.
The table below summarizes the key strategies and associated techniques for mitigating premature release.
| Mitigation Strategy | Key Technique/Approach | Primary Benefit |
|---|---|---|
| Linker Stabilization | Using stabilized maleimide chemistry [2] | Reduces deconjugation in plasma via retro-Michael reaction. |
| Reducing Hydrophobicity | Incorporating PEG groups or glycoside payloads [2] | Lowers aggregation, improves PK/PD, and reduces off-target toxicity. |
| Optimizing Conjugation | Selecting stable conjugation sites on the antibody [2] | Improves overall conjugate stability and manufacturability. |
This protocol outlines a standard method for evaluating the stability of your ADC in plasma, which is critical for identifying premature payload release.
The following diagram, generated with Graphviz, maps out a logical workflow for troubleshooting premature payload release, from initial detection to implementing solutions.
What is DBM Conjugation? Dibromomaleimide (DBM) is a class of bifunctional linker that enables site-selective conjugation to native antibodies by targeting the interchain disulfide bonds. The process involves three key stages [1] [2] [3]:
The following diagram illustrates this workflow and its critical decision points:
Here are answers to common technical challenges:
FAQ 1: My ADC is heterogeneous with DAR species other than 4. What went wrong?
FAQ 2: How can I accelerate the post-conjugation hydrolysis to "lock" the ADC?
FAQ 3: I'm observing a side reaction leading to decarboxylation of the C-terminal cysteine. How do I prevent this?
FAQ 4: My conjugate shows instability in serum or loss of binding affinity. What could be the reason?
You can use the following quantitative data to guide your experimental design.
Table 1: Optimizing Hydrolysis Conditions with Different DBM Linkers [3]
| DBM Linker Type | Electron Effect | Hydrolysis Rate | Key Outcome |
|---|---|---|---|
| C6 (Caproyl) | Mildly Electron-Donating | Slow | Risk of side reactions (e.g., decarboxylation) |
| C2 (Glycine) | Electron-Withdrawing | Accelerated | Improved homogeneity; faster "locking" |
| Aryl | Strongly Electron-Withdrawing | Very Accelerated | Best homogeneity; hydrolysis in ~1 hour |
Table 2: Key Advantages of DBM Conjugation vs. Conventional Maleimide [2]
| Feature | Conventional Maleimide | Dibromomaleimide (DBM) |
|---|---|---|
| Conjugation Site | Random cysteine attachment | Site-selective disulfide re-bridging |
| DAR Homogeneity | Heterogeneous mixture (0-8) | Highly homogeneous (predominantly DAR 4) |
| In Vivo Stability | Prone to payload loss via thiol exchange | High stability after hydrolysis ("locking") |
| Antibody Engineering | Often required | Not required; works on native antibodies |
This protocol outlines the key steps for generating a homogeneous DBM-based ADC, incorporating the optimization strategies discussed.
Objective: To conjugate a model payload (e.g., MMAF) to Trastuzumab via a DBM linker to create a homogeneous ADC with a DAR of 4.
Materials:
Method:
Antibody Reduction:
DBM Conjugation:
Accelerated Hydrolysis ("Locking"):
Purification and Characterization:
Off-target toxicity occurs when the cytotoxic payload affects healthy tissues instead of only the tumor cells. This is a critical reason for ADC clinical trial failures and can limit the maximum tolerated dose, reducing the therapeutic window [1] [2].
The table below summarizes the core mechanisms and manifestations of this toxicity.
| Mechanism | Description | Common Manifestations |
|---|---|---|
| Premature Payload Release [1] [3] | Unstable linker breaks in bloodstream, releasing cytotoxic payload systemically. | Neutropenia, thrombocytopenia, gastrointestinal toxicity [1] [2]. |
| Off-target, Receptor-Mediated Uptake [1] | Fc region of antibody interacts with Fc-gamma receptors (FcγRs) on immune cells or other receptors on healthy tissues. | Uptake in healthy cells expressing the receptor [1]. |
| On-target, Off-tumor Toxicity [3] [2] | ADC binds to its intended target antigen expressed on healthy cells. | Toxicity in specific organs where the target is expressed (e.g., skin, eyes) [1] [2]. |
| Non-specific Endocytosis [1] | Healthy cells passively take up the ADC or its fragments through fluid-phase pinocytosis. | Ocular toxicity, peripheral neuropathy [1] [2]. |
The following diagram illustrates the logical workflow for investigating the root cause of off-target toxicity, based on these mechanisms.
You can address off-target toxicity by systematically optimizing each component of the ADC. The following table outlines key strategies.
| Strategy | Technical Approach | Primary Effect |
|---|---|---|
| Optimize Linker Stability [1] [3] | Replace cleavable linkers with more stable, enzyme-cleavable (e.g., peptide-based) or non-cleavable linkers (e.g., thioether). | Reduces premature payload release in plasma, decreasing systemic exposure [1]. |
| Implement Site-Specific Conjugation [1] [2] | Use engineered cysteines, unnatural amino acids, or enzymatic conjugation (e.g., transglutaminase) to control attachment sites. | Improves DAR homogeneity and plasma stability, lowering aggregation and rapid clearance [1]. |
| Modify Payload Properties [4] [3] | Reduce payload hydrophobicity (e.g., via PEGylation) or select payloads with lower susceptibility to drug efflux pumps (e.g., P-gp). | Decreases non-specific tissue uptake (e.g., in the eye) and improves pharmacokinetics [3]. |
| Engineer the Antibody [1] [2] | Use bispecific antibodies (require two antigens for binding), affinity modulation, or Fc engineering (e.g., reduce FcγR binding). | Enhances tumor selectivity and reduces on-target/off-tumor and Fc-mediated uptake [1] [2]. |
| Employ an Inverse Targeting Strategy [1] [2] | Co-administer payload-binding antibody fragments (PBSE) to neutralize and clear prematurely released payload from circulation. | Acts as a "sink" for free payload, protecting healthy tissues [1]. |
| Optimize Dosing Regimen [1] [3] | Implement fractionated dosing (split total dose over multiple days) instead of a single bolus injection. | Lowers maximum plasma concentration (C~max~), reducing peak-related toxicities [1]. |
Here are detailed methodologies for key experiments to assess and validate the improvements of your optimized ADC.
This assay evaluates the stability of the linker-payload connection in circulation, a key factor in preventing premature release [3].
Patient-derived xenograft (PDX) models are considered the gold standard for predicting clinical ADC performance as they retain the original tumor's heterogeneity and stromal components [2].
The following diagram maps the logical decision process for selecting the right mitigation strategy based on the identified root cause.
I hope this technical guide provides a solid foundation for troubleshooting your ADC projects.
The This compound is an antibody-drug conjugate (ADC) linker-payload conjugate. It consists of a potent cytotoxic agent, monomethyl auristatin F (MMAF), linked via a dibromomaleimide (DBM) group. This design enables the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) of 4 [1] [2].
The core mechanism involves the DBM linker specifically cross-linking two interchain cysteine residues on an antibody after partial reduction of its native disulfide bonds. Following conjugation, the DBM linker undergoes rapid hydrolysis, forming a stable maleamic acid adduct. This "lock-in" step is crucial for improving the conjugate's stability in circulation by preventing payload loss [1] [3].
The workflow below illustrates the site-specific conjugation process of this compound to an antibody.
To ensure the quality and stability of DBM-based ADCs, several analytical methods are employed. Here is a summary of the key techniques:
| Method | Primary Purpose | Key Measurable Outcomes |
|---|---|---|
| Hydrophobic Interaction Chromatography (HIC) [1] | Determine Drug-to-Antibody Ratio (DAR) & Homogeneity | Separates ADC species by drug loading; measures predominant DAR=4 fraction. |
| Mass Spectrometry [1] [3] | Confirm Conjugation & Site-Specificity | Verifies antibody mass increase, confirms cysteine cross-linking, and assesses homogeneity. |
| In Vitro Plasma Stability Assay [1] | Evaluate Linker Stability in Blood | Incubates ADC in human/mouse plasma; analyzes payload retention over time (e.g., 1-14 days). |
| Cell-Based Potency Assay [1] | Assess In Vitro Efficacy | Measures IC50 against antigen-positive cancer cells; compares potency to conventional ADCs. |
| Pharmacokinetic (PK) Profiling [1] | Evaluate In Vivo Stability & Exposure | Quantifies ADC and released payload concentrations in serum over time after animal dosing. |
Here are some common issues researchers might encounter and how to address them based on the available information.
Q1: My DBM conjugation efficiency is low, resulting in a low DAR. What could be the cause?
Q2: I observe ADC aggregation or high molecular weight species after conjugation. How can I reduce this?
Q3: My ADC shows rapid loss of efficacy in vivo, suggesting payload loss. How can I improve stability?
Q4: How do I confirm that the DBM linker has successfully undergone the hydrolysis "lock-in" step?
This is a generalized protocol for assessing the stability of DBM-based ADCs, inferred from the pharmacological comparisons mentioned in the research [1].
1. Objective: To evaluate the stability of the this compound ADC in plasma by measuring the intact ADC concentration and the rate of free payload release over time.
2. Materials:
3. Procedure:
4. Data Interpretation: Compare the rate of increase in free MMAF and the rate of DAR reduction for the DBM-ADC versus the control ADC. A stable conjugate will show minimal change in DAR and low levels of free payload.
Q1: What are the key advantages of using DBM linkers over conventional maleimide linkers?
DBM linkers address several limitations of conventional maleimide-based conjugation [1] [2]:
Q2: My DBM conjugation efficiency is low. What could be going wrong?
Low conjugation efficiency can stem from several factors in the reaction conditions. The following table outlines common issues and their solutions.
| Problem | Potential Cause | Troubleshooting Action |
|---|---|---|
| Low Drug Loading | Incomplete antibody reduction [2]; DBM linker degradation; Incorrect molar ratio | Optimize reducing agent (TCEP/DTT) concentration and incubation time [2]; Ensure fresh DBM linker in DMSO; Increase linker-to-antibody ratio (start with 4-6:1) [1] |
| High Aggregation | Over-reduction of antibodies; Excessive drug loading | Control reduction to expose only interchain disulfides [2]; Purify ADC via size-exclusion chromatography (SEC) |
| Poor In Vivo Efficacy | Instability of ADC in serum; Low potency of released payload | Confirm linker stability in serum assays [1]; Verify drug's mechanism and potency (e.g., MMAF is a potent tubulin inhibitor) [1] |
Q3: How do I optimize the reduction step for interchain cysteine conjugation?
The reduction step is critical. You must achieve partial reduction of interchain disulfides without disrupting the essential intrachain disulfides that maintain antibody stability [2].
The following workflow details the key steps for conjugating a DBM-linker payload to a native antibody. This protocol is adapted from research conjugating DBM-MMAF to trastuzumab [1].
Key Considerations for the Protocol:
DBM is one of several innovative methods to create homogeneous ADCs. The diagram below shows the main strategic approaches, highlighting where DBM conjugation fits in.
The main advantage of the Disulfide Re-bridging strategy (the category for DBM) is that it achieves site-specificity and homogeneity without needing to re-engineer the antibody sequence, allowing researchers to apply it to existing, well-characterized antibodies [3] [1].
The table below summarizes the experimental data from a head-to-head comparison of this compound ADCs and conventional MC-MMAF ADCs, as reported in a 2015 study [1].
| Parameter | This compound ADC | Conventional MC-MMAF ADC |
|---|---|---|
| Conjugation Chemistry | Dibromomaleimide (DBM) [1] | Conventional Maleimide (MC) [1] |
| Conjugation Strategy | Site-specific interchain cysteine cross-linking [1] | Non-specific conjugation to cysteines [1] |
| Homogeneity (DAR) | Highly homogeneous, predominantly DAR 4 [1] | Heterogeneous mixture (DAR 0-8) [1] |
| In Vivo Efficacy | Superior tumor growth inhibition [1] | Significantly less inhibition at similar doses [1] |
| In Vivo Toxicity | Reduced toxicity, better tolerated in animal models [1] | Higher toxicity, lower maximum tolerated dose [1] |
| Pharmacokinetics | Improved stability and exposure [1] | Faster clearance from plasma [1] |
| Therapeutic Index | Wider therapeutic window [1] | Narrower therapeutic window [1] |
The comparative data in the table above were generated using the following key experimental protocols [1]:
The superior performance of this compound ADCs stems from its unique site-specific conjugation chemistry, which directly addresses key limitations of conventional methods.
The diagram below illustrates this key mechanistic difference.
The evidence indicates that This compound ADCs hold a clear advantage over conventional cysteine-conjugated ADCs in preclinical models. The key benefit of the DBM technology is its ability to produce homogeneous and stable ADCs without the need for antibody engineering [1]. This translates directly into a wider therapeutic index, driven by both enhanced efficacy and reduced toxicity.
Antibody-drug conjugates (ADCs) represent a revolutionary class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker component that connects these two entities plays a critical role in determining the therapeutic efficacy, pharmacokinetic properties, and safety profile of ADCs. Among the various linker chemistries available, maleimide-based linkers have been widely adopted in clinical ADC development due to their efficient conjugation kinetics and compatibility with physiological conditions. However, conventional maleimide linkers suffer from inherent instability issues that can compromise ADC performance.
The thiosuccinimide linkage formed when maleimides conjugate with cysteine thiols on antibodies has been identified as a significant liability in many ADC designs. This linkage is susceptible to retro-Michael reactions and thiol exchange processes in plasma, leading to premature payload release and subsequent off-target toxicity [1]. In fact, studies have shown that maleimide-linked ADCs can lose between 50-75% of their payload within 7-14 days in plasma due to these instability mechanisms [1]. This fundamental limitation has driven the development of next-generation linker technologies, with dibromomaleimide (DBM) emerging as a promising alternative that addresses these stability concerns while maintaining efficient conjugation properties.
The fundamental difference between conventional maleimides and dibromomaleimides lies in their structural configuration and electronic properties, which directly impact their conjugation behavior and stability profile. Conventional maleimides feature an unsubstituted reactive ring system that undergoes Michael addition with thiol groups to form thiosuccinimide linkages. In contrast, dibromomaleimides incorporate bromine substituents at the 2 and 3 positions of the maleimide ring, which significantly alters their reactivity and the stability of the resulting conjugates [2] [3].
Conjugation Mechanism: While both maleimide and DBM linkers undergo thiol-based conjugation, their reaction pathways differ substantially. Conventional maleimides form monoadducts with individual cysteine thiols, resulting in a thiosuccinimide linkage that remains susceptible to retro-Michael reactions. DBM linkers, however, function as bifunctional cross-linking agents capable of simultaneously reacting with two adjacent cysteine thiols, effectively rebridging interchain disulfide bonds in antibodies [2]. This cross-linking mechanism creates a more constrained structure that resists retro-Michael reactions and provides enhanced stability.
Electronic Effects: The bromine substituents in DBM linkers exert strong electron-withdrawing effects that modulate the reactivity of the maleimide ring. This electronic configuration not only facilitates the dual conjugation with cysteine thiols but also stabilizes the resulting adduct against hydrolysis and thiol exchange [3]. The cross-linked conjugate formed by DBM maintains the structural integrity of the antibody while providing a stable platform for payload attachment.
The following diagram illustrates the key structural differences and conjugation mechanisms:
Numerous studies have systematically evaluated the stability characteristics of DBM versus conventional maleimide linkers under physiologically relevant conditions. The data consistently demonstrate the superior stability profile of DBM-based conjugates across multiple assessment parameters:
Table 1: Comparative Stability Profiles of Maleimide vs. Dibromomaleimide Linkers
| Parameter | Conventional Maleimide | Dibromomaleimide (DBM) | Experimental Conditions | Citation |
|---|---|---|---|---|
| Plasma Stability (Payload Retention) | 25-50% payload loss after 7 days | >90% payload retention after 21 days | Human plasma, 37°C | [1] [2] |
| Thiol Exchange Susceptibility | High susceptibility to exchange with glutathione and albumin | Resistant to thiol exchange | 100 equiv NAC, PBS, 37°C | [1] [3] |
| Linker Hydrolysis | Rapid hydrolysis of thiosuccinimide ring | Stable to hydrolysis | pH 7.4, 37°C | [1] [3] |
| Drug-to-Antibody Ratio (DAR) Stability | Significant DAR decrease over time (∼50% in 1 week) | Minimal DAR change (<10% in 3 weeks) | PBS with excess thiols | [1] |
The enhanced stability of DBM linkers translates directly into improved therapeutic performance in preclinical models. Studies comparing ADCs constructed with DBM versus conventional maleimide linkers have demonstrated significant advantages:
Table 2: Therapeutic Performance Comparison of Maleimide vs. DBM Linkers
| Performance Metric | Conventional Maleimide ADCs | DBM-based ADCs | Experimental System | Citation |
|---|---|---|---|---|
| In Vitro Cytotoxicity (IC50) | Comparable potency on target cells | Comparable potency on target cells | HER2+ cell lines (BT-474, SK-BR-3, NCI-N87) | [1] [2] |
| In Vivo Efficacy | Complete tumor regression at 5 mg/kg | Complete tumor regression at 2.5 mg/kg (50% lower dose) | Mouse xenograft models | [1] |
| Maximum Tolerated Dose (MTD) | Lower MTD | 40 mg/kg higher MTD | Rodent toxicity studies | [1] |
| Pharmacokinetic Half-life | Shtered circulation time | Extended circulation time | Rodent pharmacokinetic studies | [2] |
The experimental data consistently demonstrate that DBM-based ADCs achieve comparable cytotoxic potency while exhibiting enhanced tolerability and superior efficacy at lower doses. This improved therapeutic index represents a significant advancement in ADC technology with direct implications for clinical development.
Researchers have developed standardized methodologies to quantitatively assess linker stability under conditions that simulate the biological environment. These protocols enable direct comparison between different linker technologies:
Plasma Stability Studies: ADC samples (2 mg/mL) are incubated in human or mouse plasma at 37°C for extended periods (typically 21-28 days). Aliquots are collected at predetermined time points (0, 1, 2, 3, 6, 9, 14, 21 days) and analyzed by hydrophobic interaction chromatography (HIC) to determine drug-to-antibody ratio (DAR) changes over time. This method directly quantifies payload retention under physiologically relevant conditions [1].
Thiol Challenge Assays: ADCs are incubated in phosphate-buffered saline (PBS) with excess thiol-containing substances such as N-acetyl-L-cysteine (NAC) or glutathione (typically 100 equivalents relative to antibody). The reaction mixtures are maintained at 37°C, with samples collected at various intervals for HIC analysis. This accelerated stress test specifically evaluates susceptibility to thiol exchange reactions [1].
Albumin Exchange Studies: To assess the potential for payload transfer to serum albumin, ADCs are incubated with albumin solutions (25 mg/mL in PBS) at 37°C. Samples are analyzed at regular intervals (0, 6, 12, 24, 36, 48, 72, 168, 336 hours) to quantify the percentage of free antibody and payload-albumin adducts using analytical chromatography techniques [1].
The preparation and analysis of DBM-based ADCs require specialized protocols to achieve optimal conjugation efficiency while maintaining antibody integrity:
Antibody Reduction: Native antibodies are partially reduced using tris(2-carboxyethyl)phosphine (TCEP) or other reducing agents to selectively cleave interchain disulfide bonds, generating reactive cysteine thiols for conjugation. The reduction conditions (temperature, time, reductant concentration) are carefully controlled to achieve optimal reduction while minimizing antibody denaturation [2] [3].
Conjugation Reaction: The reduced antibody is reacted with DBM-linker-payload constructs typically using 8-16 equivalents of linker per antibody. Reactions are conducted in appropriate buffers (PBS or borate buffer saline) at 25°C for 2-4 hours. The conjugation process is quenched with excess NAC or other thiol-containing agents to cap any unreacted linker [1] [3].
Purification and Analysis: Conjugated ADCs are purified using size-exclusion chromatography (Sephadex G25) or tangential flow filtration to remove excess reagents and solvents. The final products are characterized using HIC for DAR determination, SEC for aggregation assessment, and LC-MS for molecular weight confirmation [1] [3].
The following diagram illustrates the key steps in DBM-based ADC preparation and the stability advantages:
The enhanced stability of DBM linkers directly translates to improved pharmacological outcomes in preclinical models, addressing key limitations associated with conventional maleimide-based ADCs. The reduced payload loss during systemic circulation ensures that a higher percentage of the administered dose reaches the target tissue, thereby enhancing antitumor efficacy. Studies have demonstrated that DBM-based ADCs can achieve complete tumor regression at 50% lower doses compared to their maleimide counterparts [1]. This enhanced potency profile enables more effective tumor control while potentially reducing the required dosing frequency in clinical settings.
The stability advantages of DBM linkers also manifest in improved safety parameters and reduced off-target toxicity. Because DBM-based ADCs minimize premature payload release in circulation, they exhibit reduced exposure of healthy tissues to the cytotoxic agent. This is reflected in higher maximum tolerated doses (MTDs) – up to 40 mg/kg higher for DBM-based ADCs compared to conventional maleimide conjugates [1]. Additionally, comprehensive toxicity assessments evaluating parameters such as body weight changes, hematological profiles, and histopathological findings have consistently demonstrated superior safety profiles for DBM-based ADCs [1]. The combination of enhanced efficacy and reduced toxicity results in a substantially widened therapeutic window, representing a significant advancement in ADC technology with promising implications for clinical development.
The implementation of DBM linker technology extends beyond traditional ADC development, enabling new therapeutic modalities and conjugation strategies. The cross-linking capability of DBM linkers has been leveraged to create homogeneous ADC populations with defined drug-to-antibody ratios (DARs), typically DAR 4 for IgG1 antibodies [2] [3]. This homogeneity represents a significant improvement over conventional maleimide-based conjugation, which produces heterogeneous mixtures with DARs ranging from 0 to 8 [2]. The consistent DAR achieved with DBM linkers translates to more predictable pharmacokinetics and improved manufacturing control.
Emerging applications of DBM technology include:
Dual-Payload ADCs: DBM linkers provide a platform for constructing ADCs carrying two distinct payloads with different mechanisms of action. This approach can address tumor heterogeneity and therapy resistance by simultaneously targeting multiple pathways within the same cancer cell [4]. The stability of DBM linkages ensures maintained coordination of payload delivery to target cells.
Non-Antibody Conjugates: The stability and conjugation efficiency of DBM chemistry has been exploited beyond traditional ADCs, including the development of protein-polymer conjugates for gene delivery [5] and other targeted therapeutics. The reducible nature of DBM linkages in intracellular environments makes them particularly suitable for applications requiring intracellular payload release.
Patent Landscape: The growing interest in DBM technology is reflected in an expanding intellectual property landscape, with patents covering various disubstituted maleic amide linkers and their applications in bioconjugation [6]. This protection is driving further innovation and refinement of DBM-based conjugation platforms.
The key difference lies in the linker technology. Conventional ADCs use a maleimide (MC) linker, while the improved version uses a dibromomaleimide (DBM) linker [1] [2].
The following diagram illustrates how these structural differences enable the DBM linker to create more homogeneous and stable ADCs.
The shift from a conventional MC linker to a DBM cross-linking linker results in significant improvements to the ADC's properties, as shown in the table below [1] [2].
| Evaluation Parameter | Conventional Heterogeneous ADC (MC-MMAF) | Homogeneous Cross-Linked ADC (DBM-MMAF) | Experimental Context |
|---|---|---|---|
| Homogeneity | Heterogeneous mixture (DAR 0-8) | Highly homogeneous (predominantly DAR 4) | Conjugation process analysis [1] [2] |
| In Vivo Efficacy | Standard tumor growth inhibition | Superior efficacy & complete tumor regression | Rodent xenograft models (e.g., HER2+, CD98+ tumors) [1] [2] |
| In Vivo Toxicity | Standard toxicity profile | Reduced toxicity (wider therapeutic window) | Rodent models, monitored body weight & health [1] [2] |
| Pharmacokinetics | Standard clearance & exposure | Improved PK: Slower clearance, higher systemic exposure | Rodent PK studies measuring blood concentration over time [1] [2] |
The following diagram outlines the key steps involved in synthesizing and evaluating this compound ADCs, providing a workflow that you can adapt for your own experiments.
Key Experimental Details [1] [2]:
One relevant study directly investigated the in vivo performance of an ADC constructed using a Dibromomaleimide (DBM) linker conjugated to the cytotoxic payload MMAF [1]. The researchers compared this DBM-ADC to a conventional ADC made with a maleimide (MC) linker.
The table below summarizes the key efficacy and toxicity findings from this study:
| Assessment Criteria | DBM-MMAF ADC (Homogeneous, DAR 4) | Conventional MC-MMAF ADC (Heterogeneous, DAR ~3.5) |
|---|---|---|
| In Vivo Anti-Tumor Efficacy | Superior tumor growth inhibition [1] | Moderate tumor growth inhibition [1] |
| Tolerability & Toxicity | No significant body weight loss observed in treated mice [1] | Dose-dependent body weight loss (up to 20%) indicating toxicity [1] |
| Pharmacokinetics | Improved pharmacokinetic profile [1] | Less favorable pharmacokinetic profile [1] |
This research concludes that the DBM linker platform can be used to create highly homogeneous ADCs (with a defined Drug-to-Antibody Ratio of 4) directly from native antibodies, without the need for genetic engineering [1]. The improved homogeneity and stability of the DBM-based conjugate are cited as key factors contributing to its superior in vivo performance, including better efficacy and a wider therapeutic window [1].
The in vivo data in the previous section was generated using the following methodology [1]:
To contextualize the efficacy findings, it helps to understand what this compound is and why its design is significant.
The following diagram illustrates the conceptual difference between conventional and DBM bridging conjugation:
| Performance Characteristic | Homogeneous ADCs (via DBM Linker) | Conventional Heterogeneous ADCs |
|---|---|---|
| Structural Homogeneity | Highly homogeneous, predominantly DAR 4 species [1] | Heterogeneous mixture of species with DAR 0-8 [1] [2] [3] |
| In Vivo Efficacy | Superior efficacy; complete tumor regression in mouse models [1] | Partial tumor regression [1] |
| Systemic Toxicity | Reduced toxicity observed in rodent models [1] | Higher toxicity at comparable doses [1] |
| Pharmacokinetics (PK) | Improved PK; slower clearance [1] | Faster clearance from systemic circulation [1] |
| Linker Stability | Improved in vitro and in vivo stability due to cross-linked structure [1] | Conventional maleimide linkers prone to payload loss via thiol exchange [1] |
| Therapeutic Index | Wider therapeutic index due to combined efficacy and safety benefits [1] | Narrower therapeutic index [1] |
| Manufacturing Process | Requires no antibody engineering; uses bifunctional linkers on native antibodies [1] | Relies on stochastic conjugation to lysine or cysteine residues [1] [4] |
The superior profile of homogeneous ADCs is directly linked to their precise structure. The following diagram illustrates the key structural difference in how a DBM linker creates a homogeneous ADC compared to the conventional method.
Diagram: Conjugation Workflow for Heterogeneous vs. Homogeneous (DBM) ADCs. The key distinction is the DBM linker's bifunctional action, which cross-links two cysteine residues on the native antibody. This creates a homogeneous population with a defined Drug-to-Antibody Ratio (DAR), in contrast to the variable mixture from conventional methods [1].
The data in the comparison table is largely supported by a foundational study that directly compared DBM-derived homogeneous ADCs with their heterogeneous counterparts.
The transition to homogeneous ADCs addresses several limitations inherent to first-generation, heterogeneous products:
When considering ADC technologies for your research or development, focus on these critical aspects:
The table below summarizes the key findings from a study that directly compared ADC properties when conjugated with a Dibromomaleimide (DBM) linker versus a conventional maleimide (MC) linker, both attached to the payload MMAF [1].
| Feature | Conventional ADC (MC-MMAF) | DBM-cross-linked ADC (DBM-MMAF) | Reference / Explanation |
|---|---|---|---|
| Conjugation Chemistry | Conventional maleimide (MC) | Dibromomaleimide (DBM) | [1] |
| Conjugation Site | Stochastic, cysteine thiols | Site-specific, cross-links interchain cysteines | [1] |
| Homogeneity (DAR) | Heterogeneous mixture (0-8 drugs/antibody) | Highly homogeneous (predominantly 4 drugs/antibody) | [1] |
| Linker Stability | Prone to premature payload release (in vivo) | Improved stability against premature release | [1] |
| *In Vivo* Efficacy | Standard efficacy | Superior efficacy in animal models | [1] |
| *In Vivo* Toxicity | Higher toxicity at efficacious doses | Reduced toxicity (wider therapeutic window) | [1] |
| Pharmacokinetics | Standard profile | Improved pharmacokinetics | [1] |
The data in the table above is supported by a detailed experimental protocol. Here is an overview of the key methodology and the logical relationship that explains the improved toxicity profile:
Key Experimental Protocol [1]:
The following diagram illustrates the mechanism by which the DBM linker improves ADC stability and reduces off-target toxicity.
The table below summarizes the core characteristics of each conjugation method based on current literature and research.
| Feature | Interchain Cysteine Crosslinking | Stochastic Conjugation |
|---|---|---|
| Principle | Uses bifunctional linkers (e.g., dibromomaleimide) to rebridge reduced interchain disulfide bonds, creating a homogeneous population [1]. | Relies on stochastic (random) coupling to native amino acids: Lysine residues or reduced interchain cysteines [2] [3]. |
| Specificity & Homogeneity | Site-specific and site-selective; produces highly homogeneous ADCs with a predominant DAR of 4 [2] [1]. | Semi-random or random; produces heterogeneous mixtures of ADC molecules with a range of DARs (e.g., 0-8) and conjugation sites [2] [1]. |
| Key Advantage | Improved pharmacokinetics (PK), superior in vivo efficacy, and reduced toxicity compared to conventional heterogeneous ADCs [1]. | Well-established, simpler chemistry, manufacturing, and controls (CMC); no antibody engineering required [2] [3]. |
| Key Disadvantage/Challenge | May require additional steps to prevent mis-bridging and reaction-related heterogeneity [3]. | Heterogeneity can lead to suboptimal stability, pharmacokinetics, and potency; potential for premature payload release [2] [4] [3]. |
| Impact on Stability | Improved stability due to stable covalent bonds that resist payload detachment (e.g., via retro-Michael reaction) [1] [3]. | Lysine-conjugated ADCs: Can be susceptible to aggregation under interfacial stress (e.g., agitation) [4]. Cysteine-conjugated ADCs: Linkage can be susceptible to payload detachment in blood circulation [1] [3]. | | Clinical & Commercial Status | Emerging technology with strong preclinical validation [1]. | Mature technology; used in multiple approved ADCs (e.g., Adcetris, Kadcyla, Polivy) [2] [3]. |
Research provides quantitative and qualitative data comparing the performance of these conjugation methods.
A typical protocol for creating ADCs via interchain cysteine crosslinking, as described in one study, involves these key steps [1]:
This workflow can be visualized as follows:
Comparative studies highlight significant differences in the properties of the resulting ADCs:
When selecting a conjugation method for an ADC program, consider these practical aspects:
The table below summarizes the core characteristics of this compound ADCs based on the available literature.
| Feature | Description of this compound ADC |
|---|---|
| Linker Type | Dibromomaleimide (DBM), a bifunctional cross-linking linker [1] [2]. |
| Payload | Monomethyl auristatin F (MMAF), a potent tubulin inhibitor that is non-permeable to cell membranes [1] [3]. |
| Conjugation Method | Site-specific, cross-links interchain cysteine residues of the antibody without requiring genetic engineering [1] [2] [4]. |
| Key Advantage | Produces a highly homogeneous ADC with a defined Drug-to-Antibody Ratio (DAR) of ~4, leading to improved pharmacokinetics, efficacy, and reduced toxicity in vivo compared to conventional heterogeneous cysteine-conjugated ADCs [1] [2]. |
| Reported Limitation | The conjugation process can sometimes result in intrachain cross-linking (~30% of conjugates), which is less effective than interchain cross-linking [4]. |
The foundational study for this compound ADCs involved a direct comparison with ADCs made using a conventional maleimide-caproyl (MC) linker, both conjugated to the same antibodies (Trastuzumab and an anti-CD98 antibody) and carrying the same payload (MMAF) [1] [2].
The following diagram illustrates the structural concept and proposed mechanism leading to the improved performance of this compound ADCs:
The experimental data suggests that the superior in vivo efficacy of this compound ADCs is likely not due to a direct increase in the initial physical penetration into tumor tissue. Instead, it is a consequence of improved pharmacokinetics and stability.
The table below summarizes the key characteristics and performance data of DBM and bis-sulfone linkers based on current research.
| Feature | Dibromomaleimide (DBM) Linker | Bis-Sulfone Linker |
|---|---|---|
| Conjugation Chemistry | Cross-links interchain cysteines [1] | Cross-links interchain cysteines [2] |
| Primary Advantage | High homogeneity, stability, improved in vivo efficacy & pharmacokinetics [1] | Improved homogeneity [1] |
| Typical DAR Achieved | 4 (Homogeneous) [1] [3] | 4 (Enriched fraction, up to 78%) [1] |
| Stability | Superior in vivo stability vs. conventional maleimides; reduced payload loss [1] [3] | Information missing |
| *In Vivo* Efficacy | Superior efficacy vs. conventional ADCs; ~90-100% tumor burden reduction in TNBC models (Dual-payload ADC) [4] | Inhibits tumor growth (specific efficacy vs. conventional ADC not reported) [1] |
| *In Vivo* Toxicity | Reduced toxicity vs. conventional ADCs [1] | Information missing |
| Key Experimental Data | Improved PK; superior efficacy; reduced toxicity [1] | Tumor growth inhibition at high doses (>10 mg/kg) [1] |
> Note on Comparison: The performance data for bis-sulfone linkers in the provided research is less comprehensive. The efficacy and safety data for DBM linkers are established in direct comparison to conventional maleimide linkers, not bis-sulfone.
The superior performance of DBM linkers is demonstrated through specific, reproducible experiments.
This methodology is used to create homogeneous ADCs and confirm their structure [1].
This protocol assesses the real-world therapeutic potential of the ADC [1] [4].
The following diagram illustrates the mechanism of cysteine-crosslinking conjugation and the subsequent action of the ADC.
Recent expert discussions highlight several trends that underscore the importance of linker and conjugation technologies [5]:
Antibody-Drug Conjugates (ADCs) represent a groundbreaking approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small molecule payloads. The concept of "magic bullets" proposed by Paul Ehrlich over a century ago has materialized into clinically validated therapeutics that can selectively deliver cytotoxic agents to cancer cells while minimizing damage to healthy tissues. Among the most prominent payload classes in ADC development are the auristatins, with Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) being two widely utilized variants. These synthetic analogs of the natural product dolastatin 10 have become cornerstone payloads in ADC design due to their exceptional potency and well-characterized mechanisms of action.
The structural distinction between MMAE and MMAF, though seemingly subtle, imparts significant differences in their physicochemical properties, biological behaviors, and therapeutic applications. MMAE features an uncharged C-terminus that confers membrane permeability, enabling bystander killing effects, while MMAF possesses a charged C-terminal phenylalanine that restricts its diffusion across cellular membranes but reduces systemic toxicity. Understanding these distinctions is crucial for researchers and drug development professionals seeking to optimize ADC constructs for specific oncological indications. This guide provides a comprehensive, data-driven comparison of these two prominent auristatin payloads to inform rational ADC design and development strategies.
The structural relationship between MMAE and MMAF stems from their common origin as analogs of dolastatin 10, a natural peptide initially isolated from the marine sea hare Dolabella auricularia. Both MMAE and MMAE are synthetic pentapeptides composed of five amino acid residues, but they differ critically at their C-terminal structures:
This structural distinction, while seemingly minor, profoundly influences their physicochemical behaviors and therapeutic applications [1] [2]. Both molecules exhibit remarkable stability in various biological environments, showing no significant degradation in plasma, human liver lysosomal extracts, or when exposed to proteases like cathepsin B [1].
Table 1: Key Physicochemical Properties of MMAE and MMAF
| Property | MMAE | MMAF | Experimental Basis |
|---|---|---|---|
| Molecular Weight | 717.98 g/mol | 731.98 g/mol | Calculated from molecular structure [1] |
| LogD (pH 7.4) | 1.52 [3] | -0.53 [3] | Experimental measurement |
| Membrane Permeability | High | Low | Cell-based assays [3] |
| Aqueous Solubility | Moderate | High | Comparative hydrophobicity studies [3] |
| Passive Diffusion | Significant | Negligible | Cellular uptake studies [4] |
| Bystander Effect | Present | Absent | Co-culture experiments [3] |
| Plasma Stability | High | High | Plasma incubation studies [1] |
| Cathepsin B Cleavage | Susceptible | Susceptible | Enzyme incubation assays [3] |
The hydrophobicity difference between MMAE and MMAF significantly impacts ADC behavior, with MMAE demonstrating greater hydrophobicity that correlates with increased aggregation propensity and faster clearance in vivo. This hydrophobicity profile directly influences drug-to-antibody ratio (DAR) optimization and requires consideration during ADC formulation [3].
Both MMAE and MMAF exert their cytotoxic effects through potent inhibition of tubulin polymerization, a critical process in cellular division. These payloads bind to the vinca alkaloid site on microtubules in a non-competitive manner, preventing the formation of functional microtubule structures essential for mitotic spindle formation during cell division [1]. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptotic pathways and cell death.
The tubulin inhibition potency varies between the two agents, with MMAE demonstrating approximately 10-100 fold greater cytotoxicity than MMAF in various cell lines [1]. This differential potency stems from their distinct cellular retention capabilities rather than differences in target binding affinity. The conserved mechanism of action places both compounds in the category of antimitotic agents, making them particularly effective against rapidly dividing cancer cells.
The critical distinction in the mechanisms of MMAE and MMAF emerges in their intracellular trafficking and potential for bystander effects:
Figure 1: Comparative Intracellular Trafficking Pathways of MMAE and MMAF
As illustrated in Figure 1, the charged C-terminus of MMAF prevents its passive diffusion across cellular membranes, resulting in confinement to the target cell where it is released. In contrast, the non-polar MMAE freely diffuses across membranes, enabling it to kill neighboring cancer cells regardless of their antigen expression status—a phenomenon known as the "bystander effect" [3]. This property makes MMAE particularly valuable for treating heterogeneous tumors where not all cells uniformly express the target antigen.
Table 2: Comparative In Vitro Cytotoxicity of MMAE and MMAF
| Cell Line | MMAE IC₅₀ (nM) | MMAF IC₅₀ (nM) | Potency Ratio (MMAF/MMAE) | Experimental Conditions |
|---|---|---|---|---|
| Lymphoma Cells | ~0.01-0.1 | ~1-10 | ~100-1000 | 72-hour exposure [1] |
| Pancreatic Cancer (Panc-1) | 0.036 | 2.5 | ~69 | Aptamer-mediated delivery [4] |
| Pancreatic Cancer (MIA PaCa-2) | 0.45 | 7.6 | ~17 | Aptamer-mediated delivery [4] |
| Pancreatic Cancer (BxPC-3) | 0.027 | 1.8 | ~67 | Aptamer-mediated delivery [4] |
| Breast Cancer Cells | 0.03-0.3 | 3-30 | ~100 | HER2-targeted ADCs [3] |
The consistent potency advantage of MMAE across multiple cell lines is evident in Table 2, with typically 10-100 fold greater cytotoxicity compared to MMAF. However, this enhanced potency comes with practical challenges in ADC development, as MMAE's increased membrane permeability can lead to greater off-target toxicity if premature payload release occurs in circulation [5].
Pharmacokinetic profiles of these payloads reveal significant differences in their systemic behaviors. MMAF demonstrates minimal oral bioavailability (approximately 0% in rat studies) with high clearance rates, necessitating targeted delivery via ADCs for therapeutic efficacy [6]. Once released from ADCs, MMAF's charged character limits its distribution, while MMAE's lipophilicity enables broader tissue penetration.
In vivo efficacy studies demonstrate that MMAE-based ADCs are particularly effective against heterogeneous tumors due to their bystander effect, while MMAF-based ADCs may show advantages in situations where precise spatial control of cytotoxicity is critical [3]. Innovative approaches including dual-payload ADCs incorporating both MMAE and MMAF have demonstrated superior efficacy in combating breast tumor heterogeneity and drug resistance compared to single-payload variants in xenograft models [3].
The choice between MMAE and MMAF payloads depends on multiple factors related to the specific therapeutic context:
Table 3: FDA-Approved ADCs Utilizing MMAE and MMAF Payloads
| ADC (Brand Name) | Target | Payload | Linker | Indications | Key Toxicity Concerns |
|---|---|---|---|---|---|
| Adcetris (Brentuximab vedotin) | CD30 | MMAE | Protease-cleavable (vc) | HL, ALCL | Peripheral neuropathy, neutropenia [1] |
| Polivy (Polatuzumab vedotin) | CD79b | MMAE | Protease-cleavable (vc) | DLBCL, FL | Cytopenias, infections [1] |
| Padcev (Enfortumab vedotin) | Nectin-4 | MMAE | Protease-cleavable (vc) | Urothelial cancer | Skin reactions, hyperglycemia [1] |
| Blenrep (Belantamab mafodotin) | BCMA | MMAF | Non-cleavable (mc) | Multiple myeloma | Ocular toxicity, keratopathy [1] |
| Tivdak (Tisotumab vedotin) | Tissue Factor | MMAE | Protease-cleavable (vc) | Cervical cancer | Ocular toxicity, hemorrhage [1] |
| Aidixi (Disitamab vedotin) | HER2 | MMAE | Non-cleavable (mc) | Gastric cancer | Neutropenia, elevated transaminases [1] |
The toxicity profiles of MMAE and MMAF ADCs differ significantly, reflecting their distinct physicochemical properties. MMAE-based ADCs frequently cause neutropenia and peripheral neuropathy, often attributed to payload release into the systemic circulation and subsequent uptake by rapidly dividing bone marrow cells and neuronal tissues [5]. In contrast, MMAF-based ADCs like Blenrep demonstrate different toxicity patterns, notably ocular toxicity, potentially due to tissue-specific accumulation of the charged payload [1].
When comparing MMAE and MMAF performance in preclinical models, several standardized experimental approaches yield the most informative data:
Cytotoxicity Assay Protocol:
Bystander Effect Evaluation:
Metabolite Identification Studies:
ADC Stability and Payload Release Kinetics:
In Vivo Efficacy Study Design:
The table below summarizes the core features and benefits of ADCs created with the Dibromomaleimide (DBM) linker conjugated to Monomethyl Auristatin F (MMAF).
| Feature | Description | Key Advantage |
|---|---|---|
| Linker Type | Dibromomaleimide (DBM), a bifunctional cross-linker [1] | Site-specific conjugation via interchain cysteine cross-linking [1]. |
| Payload | Monomethyl Auristatin F (MMAF), a tubulin inhibitor [2] | High potency; hydrophilic nature reduces off-target toxicity [2]. |
| Conjugation Site | Antibody interchain cysteines [1] | Achieves homogeneous Drug-to-Antibody Ratio (DAR) of ~4 [1]. |
| Pharmacological Profile | Improved pharmacokinetics, superior efficacy, and reduced toxicity in vivo compared to conventional heterogeneous ADCs [1]. | Wider therapeutic window [1]. |
The primary value of DBM linkers lies in their ability to create more homogeneous and stable ADCs without needing complex antibody engineering. This homogeneity translates to better in vivo performance.
Since internalization is critical for ADC efficacy, here are detailed methodologies for evaluating this process. You can apply these protocols to test this compound ADCs alongside other candidates.
This method leverages the pH drop during endocytosis to trigger fluorescence.
The diagram below illustrates the workflow and mechanism of this assay.
This method indirectly measures internalization by assessing biological activity.
When designing your internalization comparison studies, please consider these critical factors that can significantly influence the results:
| Performance Metric | Conventional Conjugation | Site-Specific Conjugation | Supporting Evidence |
|---|
| Conjugate Homogeneity | Heterogeneous mixture (DAR 0-8) [1] [2] | Homogeneous, well-defined DAR [3] [4] | • Defined DAR of 2 for THIOMABs [1] • Single conjugation site with enzymatic methods [4] | | Plasma Stability | Moderate; prone to payload loss [1] | High; stable linker attachments [3] | >99% intact tracer after 168h for site-specific vs. ~80% for stochastic [3] | | Tumor Accumulation | Lower and less specific [5] [3] | Higher and more targeted delivery [5] [3] | • 2x higher uptake in HER2+ tumors (14.2-16.7 %ID/g vs. 6.5 for stochastic) [3] • Gradual increase in tumor accumulation ratio [5] | | Binding Affinity & Specificity | Potential impairment due to random modification [3] | Conserved or enhanced binding efficiency [3] [4] | • 2x higher binding efficiency vs. non-specific conjugates [3] • No significant difference in Kd post-conjugation (e.g., ~85 pM for anti-HER2 ADC) [4] | | In Vivo Toxicity & Therapeutic Index | Narrower therapeutic window [1] | Wider therapeutic window, reduced toxicity [1] [6] | • Comparable efficacy with significant reduction of in vivo toxicity (THIOMABs) [1] • Reduced severe adverse events (e.g., interstitial lung disease) [6] | | Pharmacokinetics (PK) | Faster clearance, especially for high-DAR species [1] [7] | Slower clearance, more favorable PK profile [5] [6] | • Higher blood retention [5] • Reduced aggregation and hepatic clearance [6] |
The superior performance of site-specific ADCs is validated through standardized experimental protocols.
Researchers typically follow a structured workflow to compare conjugation techniques, as shown in the diagram below.
The table below summarizes the core characteristics of the this compound conjugate as gathered from the search results.
| Feature | Description |
|---|---|
| Full Name | Dibromomaleimide-Monomethyl Auristatin F [1] |
| Role | Linker-Payload conjugate for constructing Antibody-Drug Conjugates (ADCs) [2] |
| Cytotoxic Payload | MMAF (a potent antitubulin agent) [1] [2] |
| Linker Type | Dibromomaleimide (DBM), a bifunctional linker [1] |
| Conjugation Method | Site-specific, via interchain cysteine cross-linking [1] [3] |
| Primary Advantage | Creates homogeneous, stable ADCs with a defined Drug-to-Antibody Ratio (DAR) of ~4 [1] |
While specific plasma half-life numbers are not provided, the stability of this compound-derived ADCs is a highlighted advantage, leading to better overall performance.
The following diagram illustrates how the DBM linker's cross-linking action contributes to ADC stability.
The bystander effect is the ability of a released ADC payload to kill neighboring cells, including those that do not express the target antigen. This effect is primarily determined by the payload's ability to cross cell membranes [1] [2].
The table below summarizes the key components and how they influence the bystander effect for MMAF-based ADCs.
| Component | Description | Role in Bystander Effect |
|---|---|---|
| Payload (MMAF) | A potent cytotoxic agent that disrupts microtubule assembly [3]. | Negligible. MMAF contains a negatively charged carboxylic acid group, making it cell-impermeant [4] [2]. |
| Linker (DBM) | A dibromomaleimide linker designed for site-specific conjugation by cross-linking interchain antibody cysteines [5]. | The linker itself is not the primary factor. The DBM linker creates a stable thioether bridge, and the released payload (Cys-mc-MMAF) remains cell-impermeant [5]. |
| Combined Effect (DBM-MMAF) | A homogeneous ADC with typically four drugs per antibody, demonstrating improved pharmacokinetics and reduced toxicity in vivo [5]. | The evidence strongly suggests that this compound does not produce a significant bystander effect due to the intrinsic properties of the MMAF payload. |
The following diagram illustrates the cellular mechanism of ADCs and how linker and payload properties determine the bystander effect, contextualizing the behavior of this compound.
The absence of a bystander effect for this compound is not a design flaw but a strategic characteristic.